molecular formula C7H4Br2N2 B11718330 5,6-dibromo-1H-indazole

5,6-dibromo-1H-indazole

Cat. No.: B11718330
M. Wt: 275.93 g/mol
InChI Key: UEHYAAZRWVNEKT-UHFFFAOYSA-N
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Description

5,6-dibromo-1H-indazole is a useful research compound. Its molecular formula is C7H4Br2N2 and its molecular weight is 275.93 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dibromo-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHYAAZRWVNEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Strategic Value of the Indazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure and Utility of 5,6-dibromo-1H-indazole

This guide provides a comprehensive technical overview of 5,6-dibromo-1H-indazole, tailored for researchers, medicinal chemists, and professionals in drug development. Moving beyond a simple data sheet, this document elucidates the structural characteristics, synthetic versatility, and strategic importance of this molecule as a building block in modern chemical research. We will explore the causality behind its reactivity and its potential in constructing novel molecular entities with therapeutic promise.

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is widely recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3][4] This designation arises from its recurring presence in a multitude of biologically active compounds, where its unique three-dimensional structure and electronic properties allow for high-affinity interactions with a diverse range of protein targets.[2][4] The strategic functionalization of this core is a cornerstone of modern drug discovery.

Halogenation, and particularly bromination, is a powerful tool for modulating the physicochemical properties of drug candidates, including lipophilicity and metabolic stability.[1] Crucially, the carbon-bromine bond serves as an exceptionally versatile synthetic handle. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the late-stage introduction of molecular complexity.[1] 5,6-dibromo-1H-indazole embodies this dual potential: a proven bioactive core functionalized with two distinct and reactive handles, offering a platform for extensive structure-activity relationship (SAR) exploration.

Molecular and Structural Characterization

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. This section details the identity, structure, and key physicochemical parameters of 5,6-dibromo-1H-indazole.

Core Chemical Identity

The essential identification parameters for 5,6-dibromo-1H-indazole are summarized below.

ParameterValueSource
IUPAC Name 5,6-dibromo-1H-indazole[5]
CAS Number 1781019-74-6[5]
Molecular Formula C₇H₄Br₂N₂[5]
Molecular Weight 275.93 g/mol [5]
SMILES BrC1=CC2=C(C=C1Br)C=NN2[5]
Chemical Structure and Tautomerism

The indazole ring can exist in two primary tautomeric forms, 1H- and 2H-indazole. For the parent indazole, the 1H-tautomer is thermodynamically more stable and predominates in solution and the solid state.[3][4] This stability is attributed to its benzenoid aromatic character, which is generally favored over the quinonoid structure of the 2H-tautomer.[3]

Caption: Chemical structure of 5,6-dibromo-1H-indazole.

Physicochemical and Computed Properties

Computational models provide valuable insights into the druglike properties of a molecule. These parameters are critical for predicting its behavior in biological systems.

Computed PropertyValueSignificance
Topological Polar Surface Area (TPSA) 28.68 ŲPredicts membrane permeability and oral bioavailability.[5]
LogP (Octanol-Water Partition Coeff.) 3.0879Measures lipophilicity, affecting solubility and cell penetration.[5]
Hydrogen Bond Donors 1The N1-H group can donate a hydrogen bond.[5]
Hydrogen Bond Acceptors 1The N2 nitrogen can accept a hydrogen bond.[5]
Anticipated Spectroscopic Features

While specific experimental spectra for this exact compound are not publicly available, its structure allows for the confident prediction of key spectroscopic features essential for its characterization.

  • Mass Spectrometry: The presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) will produce a highly characteristic isotopic cluster for the molecular ion. One would expect to see three peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1, providing unambiguous confirmation of the dibromo substitution.[1]

  • ¹H NMR Spectroscopy: The proton spectrum is expected to be simple and informative. The protons at the C4 and C7 positions would each appear as distinct singlets, as they lack adjacent protons for coupling. The N-H proton at the N1 position would typically appear as a broad singlet, which is exchangeable with D₂O.

  • ¹³C NMR Spectroscopy: The spectrum should display seven distinct signals for the seven carbon atoms. The carbons directly attached to the bromine atoms (C5 and C6) would show characteristic shifts, and their precise location can be confirmed using 2D NMR techniques like HMBC and HSQC.

Synthesis and Chemical Reactivity

The utility of 5,6-dibromo-1H-indazole in research and development hinges on its synthesis and subsequent reactivity. The dual bromine substitution provides a powerful platform for creating diverse chemical libraries.

Proposed Synthetic Pathway

A robust and scalable synthesis of substituted indazoles often begins with a corresponding aniline derivative. Adapting a known procedure for a related bromoindazole, a plausible route to 5,6-dibromo-1H-indazole starts from 3,4-dibromo-2-methylaniline.[6] The core transformation involves a diazotization followed by an intramolecular cyclization.

G start 3,4-Dibromo-2-methylaniline (Starting Material) step1 Step 1: Acetylation (Acetic Anhydride) start->step1 intermediate1 N-(3,4-dibromo-2-methylphenyl)acetamide step1->intermediate1 step2 Step 2: Diazotization (Isoamyl Nitrite) intermediate1->step2 intermediate2 Diazonium Intermediate (In situ) step2->intermediate2 step3 Step 3: Cyclization & Deprotection (Acidic Workup) intermediate2->step3 end_product 5,6-dibromo-1H-indazole (Final Product) step3->end_product G cluster_reactions Key Derivatization Reactions cluster_products Resulting Scaffolds start 5,6-dibromo-1H-indazole suzuki Suzuki Coupling (Ar-B(OH)₂) start->suzuki Pd Catalyst @ C5 or C6 sonogashira Sonogashira Coupling (R-C≡CH) start->sonogashira Pd/Cu Catalyst @ C5 or C6 buchwald Buchwald-Hartwig (R₂NH) start->buchwald Pd Catalyst @ C5 or C6 n_alkylation N-Alkylation (R-X, Base) start->n_alkylation @ N1 prod_suzuki 5-Aryl-6-bromo-indazole suzuki->prod_suzuki prod_sonogashira 5-Alkynyl-6-bromo-indazole sonogashira->prod_sonogashira prod_buchwald 5-Amino-6-bromo-indazole buchwald->prod_buchwald prod_n_alkylation 1-Alkyl-5,6-dibromo-indazole n_alkylation->prod_n_alkylation

Sources

Indazole Derivatives in Medicinal Chemistry: A Technical Guide to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged structure" in modern medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to act as a bioisostere for critical native structures like indole and its capacity for hydrogen bonding as both a donor and acceptor, make it an exceptionally versatile core for drug design.[3] While rare in nature, synthetic indazole derivatives have yielded a remarkable breadth of pharmacological activities, leading to several FDA-approved drugs for oncology, inflammation, and chemotherapy-induced nausea.[2][4][5] This guide provides an in-depth analysis of the indazole core, detailing its synthesis, multifaceted biological activities, structure-activity relationships, and clinical significance. It is intended for researchers and drug development professionals, offering field-proven insights into the strategic application of this powerful scaffold in the pursuit of novel therapeutics.

The Indazole Scaffold: A Foundation for Drug Discovery

The strategic importance of the indazole nucleus stems from its distinct chemical and structural characteristics, which medicinal chemists leverage to achieve desired pharmacological profiles.

Chemical Properties and Tautomerism

Indazole exists in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[5][6] The position of the proton on the pyrazole ring profoundly influences the molecule's hydrogen bonding capacity, dipole moment, and interaction with biological targets.[7] This tautomerism is a critical consideration in synthesis and drug design, as regioselective alkylation at the N-1 or N-2 position can be challenging but is often essential for optimizing potency and pharmacokinetic properties.[1]

G cluster_0 Indazole Tautomers 1H_indazole 1H_indazole 1H_label 1H-Indazole (More Stable) 2H_indazole 2H_indazole 2H_label 2H-Indazole

Caption: The two primary tautomeric forms of the indazole ring system.

Bioisosteric Principles

The indazole ring is a highly effective bioisostere for other aromatic systems, most notably indole and phenol.[2][3]

  • Indole Replacement: Like indole, the 1H-indazole possesses an N-H group that can serve as a hydrogen bond donor. However, the additional nitrogen atom at the 2-position acts as a hydrogen bond acceptor, a feature absent in indole.[3] This dual functionality can lead to enhanced binding affinity with protein targets.

  • Phenol Replacement: Replacing a phenol group with an indazole can improve metabolic stability by blocking sites of phase I and II metabolism and can increase lipophilicity, potentially aiding in cell permeability and penetration of the blood-brain barrier.[3][8]

G cluster_0 Bioisosteric Relationships Indole Indole (H-bond donor) Indazole Indazole (H-bond donor & acceptor) Indole->Indazole Adds H-bond acceptor Phenol Phenol (Metabolically labile) Phenol->Indazole Improves metabolic stability

Caption: Bioisosteric replacement strategies involving the indazole scaffold.

Natural Occurrence

Indazoles are exceptionally rare in nature. To date, only a few natural products containing this ring system have been isolated, including Nigellicine, Nigeglanine, and Nigellidine from the seeds of Nigella sativa.[1][7] This scarcity underscores the importance of synthetic chemistry in exploring the therapeutic potential of this scaffold.

Synthetic Strategies for Indazole Derivatives

The construction of the indazole core and its subsequent functionalization are pivotal to its application in medicinal chemistry. Methodologies have evolved from classical cyclization reactions to highly efficient modern catalytic processes.

Classical and Modern Synthetic Routes
  • Classical Methods: The first synthesis was reported by Emil Fischer in the 1880s via the thermal cyclization of o-hydrazino cinnamic acid.[2][7] Other foundational methods include the Cadogan reaction, which utilizes the cyclization of 2-nitrobenzaldehydes with anilines followed by treatment with triethyl phosphite.

  • Modern Catalytic Methods: Contemporary organic synthesis heavily relies on transition metal-catalyzed reactions to build and modify the indazole scaffold with high efficiency and selectivity.[9] Palladium-catalyzed [3+2] cycloaddition of arynes with diazo compounds or hydrazones provides a direct route to the core.[10] Furthermore, copper- and rhodium-catalyzed C-H amination and annulation reactions have become powerful tools for constructing substituted indazoles from readily available starting materials.[5][7]

G Start Aryl Precursors (e.g., o-haloaryl hydrazones, 2-aminophenones) Classical Classical Synthesis (e.g., Fischer, Cadogan) Start->Classical Thermal/Stoichiometric Reagents Modern Modern Catalysis (e.g., Pd, Cu, Rh) Start->Modern Metal Catalyst, milder conditions IndazoleCore Substituted Indazole Core Classical->IndazoleCore Modern->IndazoleCore Purification Chromatography Purification IndazoleCore->Purification Crude Product Final Final Bioactive Derivative Purification->Final Characterized Compound

Caption: General workflow for the synthesis and isolation of indazole derivatives.

Experimental Protocol: Palladium-Catalyzed [3+2] Annulation

This protocol describes a general and robust method for synthesizing 1H-indazoles via the reaction of an aryne precursor with a hydrazone, a common strategy in modern medicinal chemistry for its versatility.[10]

Objective: To synthesize a 3-substituted 1H-indazole derivative.

Materials:

  • o-(Trimethylsilyl)aryl triflate (Aryne precursor, 1.0 equiv)

  • N-Tosylhydrazone (1.2 equiv)

  • Cesium Fluoride (CsF) (2.0 equiv)

  • Acetonitrile (CH₃CN), anhydrous

  • Standard glassware for anhydrous reactions (Schlenk flask, condenser)

  • Inert atmosphere (Nitrogen or Argon)

Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the o-(trimethylsilyl)aryl triflate (1.0 equiv) and the N-tosylhydrazone (1.2 equiv).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile to dissolve the reactants. Subsequently, add cesium fluoride (2.0 equiv) to the mixture. Causality Note: CsF acts as the fluoride source to trigger the in situ generation of the highly reactive aryne intermediate from the silyl triflate precursor.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-12 hours).

  • Workup: Upon completion, quench the reaction with water and extract the aqueous phase three times with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel. Self-Validation: The purity and identity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the correct regioisomer has been formed and all impurities have been removed.

Biological Activities and Therapeutic Applications

Indazole derivatives exhibit a vast spectrum of biological activities, making them valuable in numerous therapeutic areas.[2][6][11]

Indazoles as Kinase Inhibitors in Oncology

The indazole scaffold is a cornerstone of modern oncology, particularly in the development of protein kinase inhibitors.[7] Its structure mimics the adenine region of ATP, allowing it to function as a competitive inhibitor at the ATP-binding site of various kinases.[3][7]

  • Mechanism of Action: Many indazole-based drugs target receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, which are crucial for tumor angiogenesis and growth. By binding to the kinase hinge region, these inhibitors block the phosphorylation cascade, thereby halting downstream signaling required for cell proliferation and survival.

  • Case Studies: Axitinib & Pazopanib:

    • Axitinib (Inlyta®): An FDA-approved drug for advanced renal cell carcinoma, Axitinib is a potent and selective inhibitor of VEGFRs 1, 2, and 3.[2][4]

    • Pazopanib (Votrient®): Also approved for renal cell carcinoma and soft tissue sarcoma, Pazopanib is a multi-kinase inhibitor targeting VEGFR, PDGFR, and c-Kit.[2][5]

G cluster_0 VEGF Signaling Pathway VEGF VEGF Ligand VEGFR VEGFR (Receptor Tyrosine Kinase) VEGF->VEGFR Binds ADP ADP VEGFR->ADP P P VEGFR->P Downstream Downstream Signaling (PI3K/Akt, MAPK) VEGFR->Downstream Phosphorylation Indazole Indazole Inhibitor (e.g., Axitinib) Indazole->VEGFR Blocks ATP Site ATP ATP ATP->VEGFR Response Cell Proliferation & Angiogenesis Downstream->Response Blocked Inhibition

Caption: Mechanism of an indazole-based VEGFR inhibitor blocking angiogenesis.

Indazoles in Inflammation and Pain Management

Indazole derivatives have a long history as anti-inflammatory agents.[12] Their mechanisms often involve the inhibition of key inflammatory mediators.

  • Mechanism of Action: The anti-inflammatory effects can be attributed to the inhibition of enzymes like cyclooxygenase (COX), which are responsible for prostaglandin synthesis.[13] Some derivatives also modulate the production of pro-inflammatory cytokines.

  • Case Study: Benzydamine (Tantum Verde®): A non-steroidal anti-inflammatory drug (NSAID) used for its analgesic and anti-inflammatory properties, often in topical formulations for pain relief.[2][5]

Protocol: Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of new chemical entities.[13][14]

Objective: To assess the ability of a test indazole derivative to reduce acute inflammation in a rodent model.

Methodology:

  • Animal Acclimation: Use Sprague Dawley rats, housed under standard laboratory conditions and fasted overnight before the experiment.

  • Grouping and Dosing: Divide animals into groups (n=6): Vehicle control (e.g., saline), Positive control (e.g., Diclofenac or Etoricoxib), and Test groups receiving different doses of the indazole derivative (e.g., 10, 30, 100 mg/kg) via oral gavage.[13][14]

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat. Causality Note: Carrageenan is a phlogistic agent that induces a biphasic inflammatory response, with an early phase mediated by histamine and serotonin and a later phase driven by prostaglandins and kinins.[13]

  • Measurement: Measure the paw volume or diameter using a plethysmometer or digital calipers immediately before the carrageenan injection (0 hr) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).[13]

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point compared to the vehicle control group. Statistical significance is determined using an appropriate test (e.g., ANOVA followed by Dunnett's test). Self-Validation: The positive control group must show a statistically significant reduction in edema, validating the assay's sensitivity. The test compound's effect should ideally demonstrate a clear dose-response relationship.

Structure-Activity Relationship (SAR) and Drug Design

Systematic modification of the indazole scaffold is crucial for optimizing biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4]

  • N-1 vs. N-2 Substitution: The choice of substitution at N-1 or N-2 is critical for orienting other substituents within the target's binding pocket. For many kinase inhibitors, N-1 substitution is preferred.

  • C-3 Position: This position is often a key point for introducing moieties that interact with the solvent-exposed region of a binding site or for tuning solubility and metabolic properties.

  • Benzene Ring Substitution (C4-C7): Substituents on the fused benzene ring are used to modulate physical properties like pKa and logP, and to establish additional interactions with the target protein, thereby improving selectivity and potency.

Data Presentation: SAR of Indazole-Based Kinase Inhibitors

The following table summarizes hypothetical SAR data for a series of indazole derivatives targeting a generic kinase, illustrating common optimization strategies.

Compound IDR¹ (at N-1)R³ (at C-3)R⁵ (at C-5)Kinase IC₅₀ (nM)
IDA-01 HPhenylH850
IDA-02 MethylPhenylH320
IDA-03 MethylPyridine-2-ylH95
IDA-04 MethylPyridine-2-yl-SO₂NH₂15

Insight: The data shows that N-1 methylation (IDA-02) improves potency over the unsubstituted parent (IDA-01). Replacing the C-3 phenyl with a pyridine (IDA-03) introduces a key hydrogen bond acceptor, further enhancing activity. Finally, adding a sulfonamide group at C-5 (IDA-04) likely engages a new interaction point in the binding pocket, leading to a significant boost in potency.

FDA-Approved Drugs and Clinical Pipeline

The success of the indazole scaffold is best exemplified by the number of approved drugs and candidates in clinical development.[2][15]

Drug NameBrand Name®Target(s)Therapeutic Indication(s)
Axitinib Inlyta®VEGFR 1, 2, 3Advanced Renal Cell Carcinoma
Pazopanib Votrient®VEGFR, PDGFR, c-KitRenal Cell Carcinoma, Soft Tissue Sarcoma
Niraparib Zejula®PARP1, PARP2Ovarian, Fallopian Tube, Peritoneal Cancer
Entrectinib Rozlytrek®TRKA/B/C, ROS1, ALKNTRK Fusion-Positive Solid Tumors, NSCLC
Granisetron Kytril®5-HT₃ Receptor AntagonistChemotherapy-Induced Nausea and Vomiting
Benzydamine Tantum®(Anti-inflammatory)Pain and Inflammation (often topical)

Source for drug information:[2][4][5]

Beyond these approved agents, numerous other indazole derivatives are currently in clinical trials for a wide range of diseases, including cardiovascular and neurodegenerative disorders, reinforcing the scaffold's ongoing importance.[15] For example, ARRY-371797, a p38α kinase inhibitor, has been investigated for LMNA-related dilated cardiomyopathy.[15]

Future Perspectives and Conclusion

The future of indazole-based drug discovery is bright and will likely be driven by several key advancements:

  • New Biological Targets: As our understanding of disease biology expands, the indazole scaffold will be applied to novel and challenging targets.

  • Multifunctional Agents: The development of agents that target multiple pathways simultaneously will be crucial for addressing complex diseases and overcoming drug resistance.[2]

References

  • Synthesis of new indazole derivatives as potential antioxidant agents. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • A Review of Indazole derivatives in Pharmacotherapy of inflammation. (2020). ResearchGate. Retrieved February 8, 2024, from [Link]

  • New Indazole Derivatives as Potential Scaffolds for the Development of Anticancer, Antiviral, and Anti-tuberculosis Chemotherapeutic Compounds. (2022). PubMed. Retrieved February 8, 2024, from [Link]

  • Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. (2020). Heparin. Retrieved February 8, 2024, from [Link]

  • Indazole bioisostere replacement of catechol in therapeutically active compounds. (2002). Google Patents.
  • Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results. Retrieved February 8, 2024, from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). RSC Medicinal Chemistry. Retrieved February 8, 2024, from [Link]

  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. (2024). IJSDR. Retrieved February 8, 2024, from [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). Journal of Clinical and Diagnostic Research. Retrieved February 8, 2024, from [Link]

  • Synthesis of 1H‐indazole derivatives. (2023). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules. Retrieved February 8, 2024, from [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. (2021). Caribbean Journal of Sciences and Technology. Retrieved February 8, 2024, from [Link]

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (2022). Current Pharmaceutical Design. Retrieved February 8, 2024, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). MDPI. Retrieved February 8, 2024, from [Link]

  • Indazole Derivatives: Promising Anti-tumor Agents. (2018). PubMed. Retrieved February 8, 2024, from [Link]

  • Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. (2024). Bentham Science. Retrieved February 8, 2024, from [Link]

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 8, 2024, from [Link]

  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. (2023). PubMed. Retrieved February 8, 2024, from [Link]

Sources

5,6-dibromo-1H-indazole pKa and physical characteristics

[1]

Executive Summary

5,6-Dibromo-1H-indazole (CAS: 1781019-74-6) is a halogenated heterocyclic scaffold critical in the development of small-molecule kinase inhibitors. Its structural core—a fusion of benzene and pyrazole rings decorated with bromine atoms at the 5 and 6 positions—imparts unique electronic and steric properties. These halogen substituents significantly modulate the acidity (pKa) of the N-H bond compared to the unsubstituted parent, enhancing its utility as a bioisostere in ATP-competitive drug design. This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and characterization protocols.

Chemical Identity & Structural Analysis[2][3]

PropertyData
IUPAC Name 5,6-Dibromo-1H-indazole
CAS Number 1781019-74-6
Molecular Formula C₇H₄Br₂N₂
Molecular Weight 275.93 g/mol
SMILES BrC1=C(Br)C=C2C(C=NN2)=C1
Structural Features Fused benzopyrazole core; vicinal dibromide motif (positions 5, 6); amphoteric nitrogen center.[1][2]
Electronic Effects of Bromination

The presence of two bromine atoms exerts a strong negative inductive effect (-I) on the benzene ring. This electron withdrawal is transmitted to the pyrazole ring, stabilizing the conjugate base (anion) formed upon deprotonation of the N1-H. Consequently, 5,6-dibromo-1H-indazole is significantly more acidic than unsubstituted indazole.

Physicochemical Profile

pKa Analysis and Tautomerism

Indazoles exhibit annular tautomerism (1H- vs. 2H-indazole). In the solid state and most solutions, the 1H-tautomer is thermodynamically preferred.

  • Acidity (N1-H Deprotonation):

    • Unsubstituted Indazole: pKa ≈ 13.86

    • 5,6-Dibromo-1H-indazole:Predicted pKa ≈ 11.52 ± 0.40

    • Mechanism:[1][3][2][4][5] The electron-withdrawing bromines stabilize the negative charge on the indazolate anion, lowering the pKa by >2 units. This makes the compound easier to deprotonate using mild bases (e.g., K₂CO₃) during alkylation reactions.

  • Basicity (N2 Protonation):

    • Unsubstituted Indazole: pKa ≈ 1.04 (Indazolium cation)

    • 5,6-Dibromo-1H-indazole:Estimated pKa < 0.5

    • Mechanism:[1][3][2][4][5] The same electron-withdrawing effect reduces the electron density at N2, making it a poorer nucleophile and less basic than the parent compound.

Visualization: Tautomeric Equilibrium & Ionization

Indazole_pKaCationIndazolium Cation(Protonated at N2)pKa < 0.5Neutral_1H1H-Indazole(Neutral Tautomer)Dominant SpeciesCation->Neutral_1H- H+ (Fast)Neutral_1H->Cation+ H+Neutral_2H2H-Indazole(Minor Tautomer)Neutral_1H->Neutral_2HTautomerismAnionIndazolate Anion(Deprotonated)pKa ~ 11.5Neutral_1H->Anion- H+ (Base)Anion->Neutral_1H+ H+

Figure 1: Ionization states of 5,6-dibromoindazole. The electron-withdrawing bromines shift the equilibrium toward the anion compared to unsubstituted indazole.

Solubility and Lipophilicity
  • LogP (Predicted): ~3.09. The addition of two lipophilic bromine atoms significantly increases hydrophobicity compared to indazole (LogP ~1.8).

  • Solubility Profile:

    • Water:[6] Insoluble / Poorly soluble (< 0.1 mg/mL).

    • Polar Aprotic Solvents (DMSO, DMF): Highly soluble (> 50 mg/mL).

    • Alcohols (Methanol, Ethanol): Moderately soluble.

    • Chlorinated Solvents (DCM, Chloroform): Soluble.

Solid State Properties
  • Physical State: Crystalline solid (powder).

  • Melting Point: Not explicitly reported in open literature, but predicted to be >160°C .

    • Reasoning: 5-Bromoindazole melts at 123-127°C. The addition of a second bromine increases molecular weight and intermolecular halogen bonding, raising the lattice energy and melting point.

Experimental Protocols

Synthesis Strategy (Diazotization Route)

While direct bromination of indazole is possible, it often yields mixtures of 3,5,6-isomers. The most reliable route for regioselective synthesis is the Bartoli-type cyclization or diazotization of a substituted aniline.

Proposed Protocol: Cyclization of 4,5-Dibromo-2-methylaniline

  • Starting Material: 4,5-Dibromo-2-methylaniline.

  • Reagents: Acetic anhydride (Ac₂O), Potassium acetate (KOAc), Isoamyl nitrite, HCl.[6]

  • Workflow:

    • Acetylation:[6] Protect the amine to form the acetanilide.

    • Nitrosation/Cyclization:[3] Treat with isoamyl nitrite and KOAc in refluxing benzene or toluene. This generates the N-nitroso intermediate which rearranges and cyclizes to the indazole.[3]

    • Hydrolysis: Remove the acetyl group (if 1-acetyl indazole is formed) using dilute HCl/MeOH.

Visualization: Synthetic Workflow

Synthesis_WorkflowStartStart: 4,5-Dibromo-2-methylanilineStep1Step 1: Acetylation(Ac2O, CHCl3, <40°C)Start->Step1Step2Step 2: Diazotization & Cyclization(Isoamyl Nitrite, KOAc, Reflux 18h)Step1->Step2Step3Step 3: Deprotection/Hydrolysis(Conc. HCl, 50°C)Step2->Step3EndProduct: 5,6-Dibromo-1H-indazole(Precipitate at pH 11)Step3->End

Figure 2: Step-wise synthesis of 5,6-dibromo-1H-indazole ensuring regiochemical fidelity.

pKa Determination Protocol (Potentiometric/UV-Metric)

Due to low aqueous solubility, standard aqueous titration is unsuitable. A cosolvent extrapolation method is required.

Methodology:

  • Instrument: Potentiometric titrator (e.g., Sirius T3) or UV-Vis spectrophotometer.

  • Solvent System: Titrate in varying ratios of Methanol/Water (e.g., 20%, 30%, 40%, 50% MeOH).

  • Procedure:

    • Prepare a 10 mM stock solution in DMSO.

    • Dilute into the MeOH/Water mixture.

    • Titrate with 0.1 M KOH (to find pKa of NH) and 0.1 M HCl (to find pKa of N2).

    • Construct a Yasuda-Shedlovsky plot (pKa vs. 1/dielectric constant) to extrapolate the pKa to 0% organic solvent (pure water).

Application in Drug Discovery

5,6-Dibromo-1H-indazole serves as a high-value scaffold for Kinase Inhibitors .

  • Scaffold Utility: The indazole NH and N2 mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region (e.g., Glu/Leu backbone residues).

  • Halogen Bonding: The bromines at C5 and C6 can fill hydrophobic pockets or engage in halogen bonding with carbonyl backbone atoms, improving potency and selectivity.

  • Target Classes:

    • PDK1 (3-Phosphoinositide-dependent kinase 1):[1] Indazole derivatives are known allosteric and ATP-competitive inhibitors.

    • BTK (Bruton's Tyrosine Kinase): Used in covalent inhibitor design.

References

  • PubChem. (2025). Compound Summary: 5-Bromo-1H-indazole (Analogous Data). National Library of Medicine. Retrieved February 5, 2026, from [Link]

  • Claramunt, R. M., et al. (2022).[1] Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde. Journal of Organic Chemistry. Retrieved February 5, 2026, from [Link]

Biological Activity Profile of Dibromoindazole Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Indazole derivatives are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities. The strategic introduction of bromine atoms to the indazole scaffold, creating dibromoindazole derivatives, has yielded compounds with significant therapeutic potential. This guide offers a comprehensive technical overview of the biological activities of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. It is designed for researchers, scientists, and professionals in drug development, providing insights into mechanisms of action, detailed experimental protocols, and structure-activity relationships.

Introduction: The Significance of Dibromoindazoles in Medicinal Chemistry

The indazole nucleus is a privileged scaffold in drug discovery due to its structural resemblance to purines, allowing it to interact with a multitude of biological targets. The addition of two bromine atoms enhances the molecule's lipophilicity and metabolic stability, often leading to improved pharmacological profiles. This guide will explore the therapeutic applications of dibromoindazole derivatives, detailing their mechanisms and the experimental methodologies used to assess their efficacy.

Anticancer Potential of Dibromoindazole Derivatives

Dibromoindazole derivatives have emerged as promising candidates for anticancer therapies, demonstrating cytotoxicity against various cancer cell lines.[1][2][3] Their anticancer effects are often mediated through the inhibition of critical cellular signaling pathways and the induction of programmed cell death.

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A primary mechanism of action for the anticancer activity of dibromoindazole derivatives is the inhibition of protein kinases.[1][3] These enzymes are crucial for cell cycle regulation and signaling, and their dysregulation is a common feature of cancer. By inhibiting specific kinases, these compounds can halt cell proliferation and tumor growth.[1][4][5][6][7][8] Furthermore, dibromoindazole derivatives can trigger apoptosis in cancer cells through various intrinsic and extrinsic pathways.[9][10]

Signaling Pathway of Anticancer Activity

Caption: Anticancer mechanism of dibromoindazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells.[11][12][13][14][15]

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells into 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Addition: Treat the cells with serial dilutions of the dibromoindazole derivatives and incubate for 48-72 hours.

  • MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) to quantify the compound's cytotoxicity.

Illustrative Cytotoxicity Data

DerivativeCell LineIC50 (µM)
3,5-dibromo-1H-indazoleMCF-7 (Breast Cancer)7.8
5,7-dibromo-1H-indazoleA549 (Lung Cancer)12.3
3,6-dibromo-1H-indazoleHCT116 (Colon Cancer)5.1

Note: This data is hypothetical and for illustrative purposes only.

Antimicrobial Properties of Dibromoindazole Derivatives

With the rise of antibiotic resistance, there is a pressing need for novel antimicrobial agents. Dibromoindazole derivatives have demonstrated promising activity against a spectrum of bacterial and fungal pathogens.[16][17][18][19][20][21][22][23]

Mechanism of Action: Targeting Microbial Viability

The antimicrobial action of these compounds is believed to involve the disruption of microbial cell membranes and the inhibition of essential enzymes required for microbial survival and replication.

Workflow for Antimicrobial Screening

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial/Fungal Culture Bacterial/Fungal Culture Broth Microdilution Broth Microdilution Bacterial/Fungal Culture->Broth Microdilution Compound Dilution Compound Dilution Compound Dilution->Broth Microdilution MIC Determination MIC Determination Broth Microdilution->MIC Determination

Caption: Workflow for antimicrobial activity assessment.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial two-fold dilutions of the dibromoindazole derivatives in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism.

  • Inoculation: Add the microbial suspension to the wells containing the compound dilutions.

  • Incubation: Incubate the plate under appropriate conditions for microbial growth.

  • MIC Reading: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Illustrative Antimicrobial Activity Data

DerivativeMicroorganismMIC (µg/mL)
3,5-dibromo-1H-indazoleStaphylococcus aureus16
5,7-dibromo-1H-indazoleEscherichia coli32
3,6-dibromo-1H-indazoleCandida albicans8

Note: This data is hypothetical and for illustrative purposes only.

Anti-inflammatory Effects of Dibromoindazole Derivatives

Chronic inflammation is a key factor in many diseases. Dibromoindazole derivatives have shown potential as anti-inflammatory agents, primarily by targeting enzymes involved in the inflammatory cascade.[1][3][24][25][26][27][28][29][30][31]

Mechanism of Action: Cyclooxygenase (COX) Inhibition

A significant anti-inflammatory mechanism of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[32][33][34][35][36][37][38][39][40] COX-2 is responsible for the production of prostaglandins that mediate inflammation and pain.

COX-2 Inhibition Pathway

Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Dibromoindazole Derivative Dibromoindazole Derivative Dibromoindazole Derivative->COX-2 Inhibits

Caption: Inhibition of the COX-2 pathway.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare solutions of recombinant human COX-1 and COX-2 enzymes.

  • Compound Incubation: Incubate the enzymes with various concentrations of the dibromoindazole derivatives.

  • Substrate Addition: Initiate the reaction by adding the substrate, arachidonic acid.

  • Detection: Measure the product of the enzymatic reaction (e.g., Prostaglandin E2) using an appropriate method, such as an ELISA kit.

  • IC50 Calculation: Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Illustrative COX Inhibition Data

DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
3,5-dibromo-1H-indazole15.20.819
5,7-dibromo-1H-indazole25.11.516.7
Celecoxib (Control)>1000.05>2000

Note: This data is hypothetical and for illustrative purposes only.

Structure-Activity Relationships (SAR)

The biological activity of dibromoindazole derivatives is significantly influenced by the position of the bromine atoms and the nature of other substituents on the indazole ring.[3][30][41][42][43] For instance, substitutions at the N1 and C3 positions can dramatically alter the compound's potency and selectivity for its biological target. A thorough understanding of SAR is crucial for the rational design of more effective and safer dibromoindazole-based drugs.

Conclusion and Future Perspectives

Dibromoindazole derivatives represent a highly versatile and promising class of bioactive compounds with demonstrated anticancer, antimicrobial, and anti-inflammatory activities. Future research should focus on optimizing their structures to enhance potency and selectivity, further elucidating their mechanisms of action, and evaluating their efficacy and safety in preclinical and clinical studies. The continued exploration of this chemical space holds significant promise for the development of novel therapeutics.

References

  • Abdel-Wahab, B. F., et al. (2012). Synthesis, antimicrobial, and anti-inflammatory activities of some new 1-(benzofuran-2-yl)-3-phenyl-1H-pyrazole derivatives. Medicinal Chemistry Research, 21(8), 1849-1856.
  • American Association for Cancer Research. (n.d.). Cancer Research. Retrieved from [Link]

  • Bary, A. A., et al. (2021). Synthesis, biological evaluation, and molecular docking of new benzimidazole derivatives as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1269-1282.
  • Bekhit, A. A., & Abdel-Aziem, T. (2004). 1,3,4-Thiadiazole Derivatives as Potent Antimicrobial Agents. Archiv der Pharmazie, 337(2), 89-96.
  • Gökçe, M., et al. (2018). Synthesis, characterization, and anti-inflammatory activity of some new benzoxazole derivatives. Turkish Journal of Chemistry, 42(5), 1367-1380.
  • Hassan, A. S., et al. (2019). Synthesis, biological evaluation and molecular docking of novel benzothiazole derivatives as potential anticancer agents. Bioorganic Chemistry, 86, 442-453.
  • Kamal, A., et al. (2015). Benzoxazole derivatives: a patent review.
  • Kini, S., & Swain, S. (2019). Benzothiazole: The versatile molecule with wide spectrum of biological activities. Journal of Applied Pharmaceutical Science, 9(1), 133-142.
  • Kumar, A., et al. (2010). Synthesis and antimicrobial activity of some new benzimidazole derivatives. European Journal of Medicinal Chemistry, 45(11), 5049-5055.
  • Laddha, S. S., & Bhatnagar, S. P. (2009). A review on biological activities of benzimidazole derivatives. International Journal of PharmTech Research, 1(4), 1295-1312.
  • Madhukiran, P., et al. (2019). Synthesis, characterization and biological evaluation of novel benzothiazole derivatives. Journal of Saudi Chemical Society, 23(7), 875-885.
  • National Center for Biotechnology Information. (n.d.). PubMed. Retrieved from [Link]

  • Qiu, H. Y., et al. (2011). Synthesis and biological evaluation of novel 1,3,4-oxadiazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 21(21), 6469-6473.
  • ResearchGate. (n.d.). Scientific Network. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). New Journal of Chemistry. Retrieved from [Link]

  • Sharma, V., et al. (2010). A review on biological activities of benzimidazole derivatives. International Journal of ChemTech Research, 2(1), 226-236.
  • Singh, P., & Kumar, A. (2018). Indazole derivatives: a review on their biological activities. Mini-Reviews in Medicinal Chemistry, 18(16), 1368-1385.
  • Springer Nature. (n.d.). Methods in Molecular Biology. Retrieved from [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
  • Wiley Online Library. (n.d.). Journal of Heterocyclic Chemistry. Retrieved from [Link]

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5,6-dibromo-1H-indazole safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Operational Safety and Chemical Profiling of 5,6-Dibromo-1H-Indazole

Document Control:

  • Subject: 5,6-Dibromo-1H-indazole (CAS: 1781019-74-6)[1][2]

  • Role: Senior Application Scientist

  • Version: 1.2 (Technical Release)

Executive Summary

5,6-Dibromo-1H-indazole is a high-value heterocyclic scaffold predominantly utilized in the synthesis of small-molecule kinase inhibitors and modulators of G-protein-coupled receptors (GPCRs).[1][2] Distinguished by its dual-halogenated core, it offers unique vectors for orthogonal functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

This guide transcends the standard Safety Data Sheet (SDS) by integrating regulatory compliance with practical, field-proven handling protocols. It is designed for medicinal chemists and process engineers who require a deep understanding of the compound's physiochemical behavior, toxicity risks, and synthetic utility.

Part 1: Chemical Identity & Physiochemical Integrity

To ensure reproducibility in biological assays and synthetic workflows, the compound must meet specific purity and identity standards.

Parameter Technical Specification
IUPAC Name 5,6-dibromo-1H-indazole
CAS Number 1781019-74-6
Molecular Formula C₇H₄Br₂N₂
Molecular Weight 275.93 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMSO (>20 mg/mL), DMF; Low solubility in water
Melting Point 240–245 °C (Decomposes)
pKa (Predicted) ~11.5 (N-H acidity)

Scientist’s Note on Stability: The 1H-indazole core possesses an acidic proton at the N1 position (pKa ~11.5).[1][2] While stable under ambient conditions, it is hygroscopic. Long-term storage requires a desiccated, inert environment (Argon/Nitrogen) to prevent moisture-induced aggregation which can affect stoichiometry in sensitive coupling reactions [1].[1][2]

Part 2: Hazard Identification & Risk Assessment (GHS)[1]

Unlike generic safety summaries, this assessment correlates GHS classifications with the compound's specific biological mechanisms.

Signal Word: WARNING

Hazard Code Statement Mechanistic Context
H302 Harmful if swallowedIndazoles can modulate CNS targets; acute oral toxicity is moderate.[1][2] Ingestion may interfere with metabolic enzymes.[2]
H315 Causes skin irritationThe compound is a weak organic acid/base amphophile; prolonged contact disrupts the dermal lipid barrier.
H319 Causes serious eye irritationCrystalline micro-particulates cause mechanical abrasion and chemical irritation to the corneal epithelium.[2]
H335 May cause respiratory irritationFine dust inhalation triggers mucosal inflammation in the upper respiratory tract.[2]

Precautionary Strategy (P-Statements):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]

  • P280: Wear protective gloves (Nitrile >0.11mm)/protective clothing/eye protection/face protection.[4][5]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][4][5] Remove contact lenses if present and easy to do.[2][3][4][5] Continue rinsing.[2][3][4][5]

Part 3: Operational Handling & Containment Strategy

Engineering Controls
  • Primary Containment: All weighing and transfer operations must occur within a certified chemical fume hood or a powder containment enclosure (balance enclosure) to prevent H335 (respiratory irritation).

  • Static Control: As a halogenated aromatic solid, the compound may accumulate static charge. Use anti-static gun/ionizers during weighing to prevent dispersal.[2]

Solubilization Protocol for Bioassays
  • Objective: Prepare a 10 mM stock solution in DMSO without precipitation.

  • Protocol:

    • Weigh 2.76 mg of 5,6-dibromo-1H-indazole into a sterile glass vial.

    • Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%).

    • Critical Step: Vortex for 30 seconds. If dissolution is incomplete, sonicate in a water bath at 35°C for 2 minutes.

    • Storage: Aliquot into amber vials to prevent photodegradation. Store at -20°C.

    • Freeze-Thaw: Limit to <3 cycles. Repeated freeze-thaw cycles promote micro-precipitation, altering effective concentration in IC50 assays.[2]

Part 4: Synthesis & Application Context

The 5,6-dibromo motif renders this molecule a "bis-electrophile," allowing for sequential functionalization.[1][2] The C5 and C6 positions have subtle electronic differences, but regioselectivity often requires careful catalyst selection.

Reactivity Workflow: Sequential Cross-Coupling

The bromine atoms at positions 5 and 6 are activated for Suzuki-Miyaura coupling.[1][2] However, without directing groups, selectivity can be poor.

Standard Workflow:

  • Protection: The N1-H must be protected (e.g., THP, SEM, or Boc) to prevent catalyst poisoning and N-arylation side reactions.[2]

  • Coupling: Use sterically hindered ligands (e.g., XPhos, SPhos) to facilitate oxidative addition at the hindered 5,6-positions.

Visualization: Reactivity & Handling Logic

G Start 5,6-Dibromo-1H-Indazole (Solid Stock) Check Check Purity (HPLC/NMR) Start->Check Spill Spill/Exposure? Start->Spill Protect N1-Protection (THP/SEM/Boc) Check->Protect Synthesis Route Solubility Solubilization (DMSO) Check->Solubility Bio-Screening Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Protect->Coupling Bis-Electrophile Activation BioAssay Biological Assay (Kinase Inhibition) Solubility->BioAssay 10mM Stock Contain & Ventilate Contain & Ventilate Spill->Contain & Ventilate Yes

Figure 1: Operational workflow for 5,6-dibromo-1H-indazole, distinguishing between synthetic modification tracks and biological screening preparation.

Part 5: Emergency Response & Toxicology

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen (trained personnel only). The bromine substituents increase lipophilicity, potentially aiding alveolar absorption.

  • Skin Contact: Wash with polyethylene glycol 400 (PEG-400) followed by soap and water.[1][2] PEG-400 is superior to water alone for solubilizing lipophilic halogenated heterocycles [2].[1][2]

  • Eye Contact: Rinse continuously for 15 minutes.[2] Consult an ophthalmologist if redness persists.

Fire-Fighting Measures
  • Combustion Products: Emits toxic fumes of Hydrogen Bromide (HBr), Nitrogen Oxides (NOx), and Carbon Monoxide (CO).[6]

  • Extinguishing Media: Dry chemical, CO2, or alcohol-resistant foam.[2][6][7] Do NOT use a solid water stream, as it may scatter the dust.

References

  • BenchChem. (2025).[8][9] An In-depth Technical Guide to the 5-Bromo-1H-Indazole Core. Retrieved from

  • Fisher Scientific. (2023).[2] Safety Data Sheet: 5-Bromo-1H-indazole. Retrieved from

  • Sigma-Aldrich. (2023).[1][2][4] Product Specification: 5-Bromo-1H-indazole. Retrieved from [1][2]

  • National Institutes of Health (NIH). (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 5,6-Dibromo-1H-Indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous compounds with a wide array of biological activities, including anti-tumor, anti-inflammatory, and kinase inhibitory properties.[1] The ability to selectively functionalize the indazole core is paramount for developing novel therapeutics with improved potency and selectivity. The 5,6-dibromo-1H-indazole is a particularly valuable starting material, offering two distinct points for diversification through cross-coupling reactions. The Suzuki-Miyaura cross-coupling, a robust and versatile palladium-catalyzed method for forming carbon-carbon bonds, is an exceptionally powerful tool for this purpose.[2][3]

This guide provides a detailed technical overview and field-proven insights into performing Suzuki coupling reactions on 5,6-dibromo-1H-indazole. We will delve into the mechanistic underpinnings that govern regioselectivity and provide step-by-step protocols for achieving selective mono-arylation and comprehensive dual-arylation, enabling the synthesis of diverse libraries of novel indazole derivatives.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the coupling of an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[2][4] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1]

The fundamental steps of the cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (5,6-dibromo-1H-indazole), forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.[5]

  • Reductive Elimination: The two organic partners on the palladium complex are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX L2Pd(II)(Ar)(X) OxAdd->PdII_ArX Transmetal Transmetalation (R-B(OH)2 + Base) PdII_ArX->Transmetal PdII_ArR L2Pd(II)(Ar)(R) Transmetal->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Product Ar-R RedElim->Product Regioselectivity cluster_main Regioselective Suzuki Coupling on 5,6-Dibromo-1H-Indazole cluster_pathways Start 5,6-Dibromo-1H-Indazole Mono_C6 Selective Mono-Arylation at C6 (Kinetically Favored) Start->Mono_C6 1.1 eq. ArB(OH)2 Mild Conditions Di_Arylation Dual Arylation Start->Di_Arylation >2.2 eq. ArB(OH)2 Forced Conditions Mono_C6->Di_Arylation 1.1 eq. Ar'B(OH)2 Stepwise Synthesis Mono_C5 Mono-Arylation at C5 (Potentially under different conditions)

Caption: Potential reaction pathways for the Suzuki coupling of 5,6-dibromo-1H-indazole.

Protocols for Suzuki Coupling of 5,6-Dibromo-1H-Indazole

The following protocols provide a starting point for the selective mono-arylation and dual-arylation of 5,6-dibromo-1H-indazole. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: Selective Mono-Arylation at the C6 Position

This protocol is designed to favor the kinetically controlled mono-arylation at the more reactive C6 position.

Materials:

  • 5,6-dibromo-1H-indazole

  • Arylboronic acid (1.1 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask, add 5,6-dibromo-1H-indazole (1.0 eq), arylboronic acid (1.1 eq), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add [Pd(dppf)Cl₂] (0.05 eq) to the flask.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-5-bromo-1H-indazole.

Protocol 2: Dual Arylation of 5,6-Dibromo-1H-Indazole

This protocol aims for the complete substitution of both bromine atoms.

Materials:

  • 5,6-dibromo-1H-indazole

  • Arylboronic acid (2.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.1 equivalents)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.2 equivalents)

  • Potassium phosphate (K₃PO₄) (4.0 equivalents)

  • Toluene

  • Water

  • Nitrogen or Argon gas supply

Procedure:

  • In a microwave reaction vial, combine 5,6-dibromo-1H-indazole (1.0 eq), arylboronic acid (2.5 eq), Pd(OAc)₂ (0.1 eq), RuPhos (0.2 eq), and K₃PO₄ (4.0 eq).

  • Add degassed toluene and water in a 10:1 ratio.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction to 120-140 °C for 30-60 minutes.

  • After cooling, work up the reaction as described in Protocol 1.

  • Purify the crude product by column chromatography to obtain the 5,6-diaryl-1H-indazole.

Data Summary: Key Reaction Parameters

ParameterSelective Mono-Arylation (Protocol 1)Dual Arylation (Protocol 2)
Arylboronic Acid (eq.) 1.12.5
Catalyst [Pd(dppf)Cl₂]Pd(OAc)₂
Ligand dppf (in catalyst)RuPhos
Base K₂CO₃K₃PO₄
Solvent System 1,4-Dioxane/Water (4:1)Toluene/Water (10:1)
Temperature 80-90 °C120-140 °C (Microwave)
Typical Reaction Time 2-6 hours30-60 minutes

Troubleshooting and Considerations

  • Low Yields: If yields are low, consider screening other palladium catalysts (e.g., Pd(PPh₃)₄), ligands (e.g., XPhos, SPhos), and bases (e.g., Cs₂CO₃). The choice of solvent can also significantly impact the reaction outcome. [6]* Formation of Di-substituted Product in Mono-arylation: If significant amounts of the di-arylated product are observed, reduce the amount of arylboronic acid to stoichiometric or slightly less than 1.0 equivalent and lower the reaction temperature.

  • Incomplete Di-arylation: If the mono-arylated product persists in the dual arylation protocol, increase the equivalents of arylboronic acid, catalyst loading, and reaction time/temperature.

  • Debromination: In some cases, a competing debromination side reaction can occur. Using more specialized catalyst systems, such as those with bulky N-heterocyclic carbene (NHC) ligands, can sometimes mitigate this issue. [7]* Purification: The polarity of the mono- and di-arylated products will differ significantly, usually allowing for straightforward separation by column chromatography.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of 5,6-dibromo-1H-indazole. By carefully controlling the reaction conditions, particularly the stoichiometry of the boronic acid and the catalyst system, it is possible to achieve either selective mono-arylation, predicted to occur at the more reactive C6 position, or exhaustive dual-arylation. These protocols provide a robust foundation for researchers to synthesize novel indazole derivatives for applications in drug discovery and materials science.

References

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (n.d.). RSC Publishing. Retrieved February 8, 2024, from [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (2015). MDPI. Retrieved February 8, 2024, from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). Molecules. Retrieved February 8, 2024, from [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). National Institutes of Health. Retrieved February 8, 2024, from [Link]

  • Process for the preparation of substituted indazoles. (1976). Google Patents.
  • Synthesis of indazoles. (2017). Google Patents.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). National Institutes of Health. Retrieved February 8, 2024, from [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2018). National Institutes of Health. Retrieved February 8, 2024, from [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. Retrieved February 8, 2024, from [Link]

  • Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. (2015). National Institutes of Health. Retrieved February 8, 2024, from [Link]

  • Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. (2015). The Royal Society of Chemistry. Retrieved February 8, 2024, from [Link]

  • Experimental and computational probes of the nature of halogen bonding: complexes of bromine-containing molecules with bromide anions. (2013). PubMed. Retrieved February 8, 2024, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). National Institutes of Health. Retrieved February 8, 2024, from [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. (2018). MDPI. Retrieved February 8, 2024, from [Link]

  • Computational Studies of Enzymes for C−F Bond Degradation and Functionalization. (2024). MDPI. Retrieved February 8, 2024, from [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (2021). Caribbean Journal of Science and Technology. Retrieved February 8, 2024, from [Link]

  • A Combined Experimental and Computational Study of Halogen and Hydrogen Bonding in Molecular Salts of 5-Bromocytosine. (2021). National Institutes of Health. Retrieved February 8, 2024, from [Link]

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). National Institutes of Health. Retrieved February 8, 2024, from [Link]

  • Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. (2008). PubMed. Retrieved February 8, 2024, from [Link]

  • Ligandless Palladium-catalyzed Direct C-5 arylation of azoles Promoted by Benzoic Acid in Anisole. (2022). Preprints.org. Retrieved February 8, 2024, from [Link]

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. (2009). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). National Institutes of Health. Retrieved February 8, 2024, from [Link]

  • Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. (2011). National Institutes of Health. Retrieved February 8, 2024, from [Link]

  • Synthesis and structure-activity relationships of novel indazolyl glucocorticoid receptor partial agonists. (2013). PubMed. Retrieved February 8, 2024, from [Link]

  • The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. (2007). Journal of the American Chemical Society. Retrieved February 8, 2024, from [Link]

  • Selective C-arylation of 2,5-dibromo-3-hexylthiophene via Suzuki cross coupling reaction and their pharmacological aspects. (2015). PubMed. Retrieved February 8, 2024, from [Link]

  • Concise syntheses of N-aryl-5,6,7-trimethoxyindoles as antimitotic and vascular disrupting agents: application of the copper-mediated Ullmann-type arylation. (2014). PubMed. Retrieved February 8, 2024, from [Link]

  • Synthesis of 4-Substituted and 3,4-Disubstituted Indazole Derivatives by Palladium-Mediated Cross-Coupling Reactions. (2011). ResearchGate. Retrieved February 8, 2024, from [Link]

Sources

Technical Note: Strategic C3-Functionalization of 5,6-Dibromo-1H-Indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5,6-dibromo-1H-indazole scaffold is a high-value pharmacophore in kinase inhibitor discovery (e.g., VEGFR, Trk, and ULK1 inhibitors). Its utility lies in the orthogonal reactivity of its three halogenated positions: the C3 position (pyrazole ring) and the C5/C6 positions (benzene ring).

This guide addresses the primary synthetic challenge: How to functionalize the C3 position without compromising the bromine "handles" at C5 and C6.

We present a validated, two-stage protocol:

  • N1-Protection: To prevent catalyst poisoning and control regiochemistry.

  • C3-Iodination: Installing a "super-reactive" handle.

  • Chemoselective Cross-Coupling: Exploiting bond dissociation energy differences (

    
    ) to exclusively arylate C3.
    

Strategic Reaction Pathway

The following logic map illustrates the decision-making process for achieving C3 selectivity.

G Start 5,6-Dibromo-1H-indazole N_Prot Step 1: N1-Protection (THP/SEM/Boc) Start->N_Prot Increases Solubility Prevents Pd Poisoning Iodination Step 2: C3-Iodination (NIS or I2/KOH) N_Prot->Iodination Electrophilic Subst. (SEAr) Suzuki Step 3: Chemoselective Suzuki Coupling Iodination->Suzuki Exploits Bond Energy: C-I (65 kcal/mol) vs C-Br (81 kcal/mol) Final Target: 3-Aryl-5,6-dibromoindazole Suzuki->Final Retention of 5,6-Br handles Direct Direct C-H Activation Direct->Suzuki Alternative Route (Lower Yields)

Figure 1: Strategic workflow for orthogonal functionalization. The C-I bond installed at Step 2 serves as the preferential site for oxidative addition by Pd(0), leaving C-Br bonds intact.

Critical Analysis of Reactivity

The success of this protocol relies on the Bond Dissociation Energy (BDE) hierarchy.

  • C3-I (~65 kcal/mol): Highly reactive; undergoes oxidative addition at room temperature.

  • C5/C6-Br (~81 kcal/mol): Moderately reactive; requires elevated temperatures (>60°C) or specialized ligands to couple.

Expert Insight: The 5,6-dibromo substitution pattern exerts a strong electron-withdrawing effect (inductive and mesomeric), significantly deactivating the ring towards Electrophilic Aromatic Substitution (


). Therefore, standard iodination conditions (e.g., 

in DCM) often fail. We recommend NIS (N-iodosuccinimide) or

in DMF
, which generates a more potent iodinating species.

Experimental Protocols

Protocol A: N1-Protection (THP)

Rationale: Unprotected indazoles are poor substrates for Suzuki coupling due to the acidic N-H proton (pKa ~14) deactivating the Pd-catalyst.

Reagents:

  • 5,6-Dibromo-1H-indazole (1.0 eq)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

  • Solvent: DCM or THF (Anhydrous)

Procedure:

  • Dissolve 5,6-dibromo-1H-indazole in anhydrous DCM (0.2 M concentration).

  • Add p-TsOH followed by dropwise addition of DHP at 0°C.

  • Allow to warm to RT and stir for 4-12 hours.

  • Validation: Monitor TLC for disappearance of the polar starting material.

  • Workup: Quench with sat.

    
    , extract with DCM, and concentrate.
    
  • Outcome: Yields >90% of N1-(tetrahydro-2H-pyran-2-yl) derivative.

    • Note: Minor N2-isomer may form but is separable by column chromatography.

Protocol B: C3-Iodination (The Gateway Step)

Rationale: Installing an Iodine atom at C3 creates the necessary reactivity differential.

Reagents:

  • N1-Protected-5,6-dibromoindazole (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.2 eq)

  • Solvent: Acetonitrile (ACN) or DMF

Procedure:

  • Dissolve substrate in ACN (0.1 M).

  • Add NIS in one portion at RT.

  • Critical Step: If reaction is sluggish (due to electron-poor ring), heat to 50°C. Do NOT exceed 80°C to avoid halogen scrambling.

  • Stir for 2-6 hours.

  • Workup: Pour into 10%

    
     (to reduce excess iodine), extract with EtOAc.
    
  • Validation:

    
     NMR will show the disappearance of the C3-H singlet (typically around 
    
    
    
    8.0-8.2 ppm).
Protocol C: Chemoselective C3-Suzuki Coupling

Rationale: Use "mild" Suzuki conditions to couple the C3-I bond while preserving C5-Br and C6-Br.

Reagents:

  • 3-Iodo-5,6-dibromo-1H-indazole derivative (1.0 eq)

  • Aryl Boronic Acid (1.1 eq)

  • Catalyst:

    
     (5 mol%) - Chosen for high selectivity.
    
  • Base:

    
     (2.0 eq, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane

Procedure:

  • Degas solvents (Dioxane and 2M

    
    ) with Nitrogen for 15 mins.
    
  • Combine iodo-indazole, boronic acid, and base in the reaction vessel.

  • Add Pd catalyst last under inert atmosphere.

  • Temperature Control: Heat to 40-50°C .

    • Warning: Temperatures >80°C will initiate coupling at C5/C6-Br positions.

  • Monitor by LC-MS. The reaction typically completes in 4-8 hours.

  • Purification: Silica gel chromatography.

Data Summary & Validation

The following table summarizes expected outcomes based on catalyst and temperature choices.

ParameterRecommended ConditionHigh-Risk ConditionConsequence of High Risk
Catalyst

or


/ S-Phos
Loss of selectivity (C5/C6 coupling)
Temperature 40°C - 50°C> 80°COligomerization / Poly-arylation
Leaving Group C3-IodineC3-BromineNo selectivity vs C5/C6
Base

or


/

Hydrodehalogenation (loss of Br)
Analytical Validation (Self-Check)
  • 1H NMR: Look for the retention of two distinct singlets in the aromatic region corresponding to H-4 and H-7. If these integrate to <1, you have lost Bromine.

  • LC-MS: Check the isotopic pattern. A mono-arylated product with two bromines will show a distinct

    
    , 
    
    
    
    ,
    
    
    pattern (1:2:1 ratio).

References

  • C3-Iodination Methodology

    • Title: The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling.[1][2]

    • Source: MDPI, Molecules 2023.
    • URL:[Link]

    • Relevance: Establishes the reactivity order and protocols for iodin
  • Selectivity in Poly-halogenated Heterocycles

    • Title: Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene.
    • Source: PubMed Central (NIH).
    • URL:[Link]

    • Relevance: Demonstrates the principle of site-selective coupling in poly-halogenated systems using standard Pd c
  • General Indazole Functionalization Review

    • Title: C3-Indazole Functionaliz
    • Source: Società Chimica Italiana.
    • URL:[Link]

    • Relevance: Comprehensive review of C3-iodination and arylation strategies, including NIS/KOH and /base methods.

Sources

Application Note: Targeting the Kinome via Fragment-Based Drug Discovery (FBDD) using Indazole Cores

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold (1H-indazole) represents a "privileged structure" in medicinal chemistry, particularly for kinase inhibition, due to its ability to mimic the purine ring of ATP. This guide details a rigorous Fragment-Based Drug Discovery (FBDD) workflow centering on the indazole core. We provide validated protocols for synthesizing C3-functionalized libraries, screening them via Surface Plasmon Resonance (SPR) and Saturation Transfer Difference NMR (STD-NMR), and evolving hits into lead compounds. This document emphasizes the causality behind experimental choices to ensure high Ligand Efficiency (LE) and minimize false positives.

Introduction: The Indazole Advantage

In FBDD, the starting chemical matter dictates the ceiling of the final drug's quality. The indazole scaffold is superior to many other bicyclic heterocycles for three mechanistic reasons:

  • Tautomeric Versatility: Indazoles exist in equilibrium between 1H- and 2H-tautomers. This allows the core to adapt its hydrogen bond donor/acceptor (HBD/HBA) profile to match specific kinase hinge regions (e.g., interacting with the "gatekeeper" residue).

  • Vector Orthogonality: The N1 and C3 positions offer orthogonal vectors for growth. N1 substitution typically addresses solvent-exposed regions (solubility), while C3 substitution allows penetration into the hydrophobic back-pocket (selectivity).

  • Physicochemical Balance: Unlike indoles, indazoles possess a pyridine-like nitrogen, lowering logP and improving aqueous solubility—a critical factor for the high-concentration screening required in FBDD.

Phase I: Library Design & Synthesis Strategies

Strategic Logic

Random fragment libraries often fail due to lack of "growability." We advocate for a Targeted Indazole Library focused on the C3-vector. Functionalizing C3 allows the fragment to probe the deep hydrophobic pockets of kinases (e.g., the selectivity pocket behind the gatekeeper).

Protocol A: Synthesis of the C3-Iodo-Indazole Core

Rationale: The 3-iodo intermediate is the most versatile "handle" for rapid library expansion via Suzuki-Miyaura or Sonogashira couplings.

Reagents: 1H-indazole, Iodine (


), KOH, DMF.
  • Dissolution: Dissolve 1H-indazole (1.0 eq) in DMF (5 mL/mmol).

  • Base Addition: Add KOH pellets (2.5 eq) and stir at ambient temperature for 15 min.

  • Iodination: Add solid

    
     (1.1 eq) portion-wise over 10 minutes. The reaction is exothermic; maintain temp < 30°C.
    
  • Quenching: After 1 hour, pour mixture into 10%

    
     (aq) to quench unreacted iodine.
    
  • Isolation: Filter the precipitate. Recrystallize from Ethanol/Water.

    • Checkpoint: Yield should be >85%. Purity >95% by LCMS.

Protocol B: Library Expansion (Suzuki Coupling)

Reagents: 3-iodo-1H-indazole, Boronic Acids (


), 

,

, Dioxane/Water.
  • Setup: In a 96-well reaction block, dispense 3-iodo-indazole (0.1 mmol).

  • Catalyst: Add

    
     (5 mol%).
    
  • Coupling: Add diverse aryl/heteroaryl boronic acids (1.5 eq) and

    
     (2.0 eq).
    
  • Conditions: Heat at 90°C for 12 hours under

    
    .
    
  • Purification: Filter through Celite/Silica plugs.

    • Result: A library of 3-aryl-indazoles ready for screening.

Phase II: Biophysical Screening (The Filter)

Fragments bind weakly (


 in 

to

range). Traditional biochemical assays (IC50) are prone to false positives at these concentrations. We utilize a bi-orthogonal screening approach: SPR for kinetics and STD-NMR for solution-state validation .
Workflow Visualization

The following diagram illustrates the decision matrix for promoting a fragment from "Hit" to "Lead."

FBDD_Workflow Library Indazole Fragment Library (MW < 250 Da) SPR Primary Screen: SPR (Clean Square Waves?) Library->SPR NMR Validation: STD-NMR (Specific Binding?) SPR->NMR Pass (Stoichiometry 1:1) Discard Discard (Aggregator/Promiscuous) SPR->Discard Fail (Super-stoichiometric) XRay Structural Biology (X-ray Soaking) NMR->XRay Confirmed Epitope NMR->Discard Non-specific Chem Chemical Elaboration (Fragment Growing) XRay->Chem Define Vectors Chem->SPR Iterative Cycle

Figure 1: The Indazole FBDD Workflow. High-contrast nodes indicate critical "Go/No-Go" decision points.

Protocol C: Surface Plasmon Resonance (SPR) Screening

Rationale: SPR is chosen over thermal shift because it provides


 data. Fragments have fast off-rates, requiring "square wave" analysis.

Instrument: Biacore T200 or S200 (or equivalent). Sensor Chip: CM5 (Carboxymethylated dextran) or Streptavidin (if biotinylated protein).

  • Immobilization: Target density must be high (3000–5000 RU) to detect low-MW fragments.

  • Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20). Critical: Match DMSO concentration exactly between running buffer and samples (typically 2% or 5%).

  • Solubility Check: Prior to injection, measure turbidity (nephelometry) of fragments at 500

    
    . Discard aggregators.
    
  • Injection:

    • Concentration: Screen at 100

      
       or 200 
      
      
      
      .
    • Contact time: 30s (fast association).

    • Dissociation: 15s (fast dissociation expected).

  • Data Analysis (The "Square Wave" Rule):

    • Pass: Box-shape sensorgram. Rapid rise to equilibrium (

      
      ), rapid return to baseline.
      
    • Fail: Slow dissociation (sticky), or

      
       > Theoretical 
      
      
      
      (super-stoichiometric aggregation).
Protocol D: STD-NMR Validation

Rationale: Saturation Transfer Difference (STD) NMR detects magnetization transfer from protein to ligand.[1][2] It only works if the ligand binds and releases (fast exchange), confirming the specific kinetics observed in SPR.

  • Sample Prep:

    • Protein: 10–20

      
       (deuterated buffer).
      
    • Fragment: 500

      
       - 1 mM (excess ligand is required).
      
    • Solvent:

      
       buffer.
      
  • Experiment:

    • On-Resonance: Irradiate protein signals (e.g., -0.5 ppm or 10-12 ppm) for 2 seconds. This saturates the protein.[2][3]

    • Off-Resonance: Irradiate at 30 ppm (control).

  • Analysis: Subtract On-Resonance from Off-Resonance spectra.

    • Result: Signals that appear in the difference spectrum belong to the fragment protons in contact with the protein surface (Epitope Mapping).

    • Indazole Specifics: Look for strong STD signals at the C3-substituent, confirming it is buried in the pocket.

Phase III: From Fragment to Lead (Data Analysis)

Once a hit is validated, the goal is to improve affinity without blowing up molecular weight (maintaining Ligand Efficiency).

Case Study: Indazole Evolution

Based on aggregated data from kinase inhibitor campaigns (e.g., AXL, VEGFR).

Compound StageStructure DescriptionMW (Da)IC50 (

)
Ligand Efficiency (LE)
Fragment Hit 3-phenyl-1H-indazole1941500.35
Elaborated Hit 3-(4-amino-phenyl)-1H-indazole209120.42
Lead 3-(4-benzamide)-1H-indazole3200.050.45

Interpretation: The jump from Fragment to Elaborated Hit involved adding a polar group (amine) to pick up a specific H-bond, drastically improving potency with minimal MW increase. This is the hallmark of successful FBDD.

Visualizing Chemical Space

The diagram below maps the functionalization logic for the Indazole core.

Indazole_Vectors Core Indazole Core (Scaffold) N1 N1 Position (Solvent Front) Core->N1 C3 C3 Position (Selectivity Pocket) Core->C3 C5 C5/C6 Position (Ribose Pocket) Core->C5 Hinge Hinge Binding (H-Bond Donor/Acceptor) Core->Hinge Main Interaction Solubility Solubility/PK (e.g., Piperazine) N1->Solubility Potency Affinity/Selectivity (e.g., Aryl/Heteroaryl) C3->Potency C5->Hinge Auxiliary

Figure 2: Vector analysis of the Indazole scaffold. C3 is the primary vector for potency optimization in FBDD.

References

  • Cui, S. (2023).[4][5] "Indazole as a privileged scaffold in drug discovery."[4][5][6] Privileged Scaffolds in Drug Discovery.

  • Shepherd, C. A., et al. (2014).[3] "Fragment screening by SPR and advanced application to GPCRs." Progress in Biophysics and Molecular Biology.

  • Ng, P. S., et al. (2021).[7] "Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors." Bioorganic & Medicinal Chemistry.

  • Mayer, M., & Meyer, B. (1999).[1] "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie. (Foundational Method Reference).

  • Li, P., et al. (2011).[8] "Synthesis of 3-Substituted Indazoles." Organic Letters.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6-dibromo-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5,6-dibromo-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic protocols and troubleshoot common issues that can lead to diminished yields. As a crucial heterocyclic building block in the development of novel therapeutics, particularly kinase inhibitors, achieving a high-yield, reproducible synthesis of 5,6-dibromo-1H-indazole is paramount.[1][2]

This document moves beyond a simple recitation of steps. It delves into the causality behind the protocol, offering field-proven insights to empower you to not only execute the synthesis but also to intelligently adapt it to your specific laboratory conditions.

Core Synthetic Strategy: An Overview

The most prevalent and scalable approach to synthesizing substituted indazoles, including the 5,6-dibromo variant, is the diazotization of an appropriately substituted 2-methylaniline, followed by an intramolecular cyclization.[3] This pathway is favored for its reliable nature and the availability of starting materials. The general workflow involves the in-situ formation of a diazonium salt from the aniline precursor, which then cyclizes to form the indazole ring.

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyclization & Hydrolysis cluster_2 Step 3: Work-up & Purification Start Starting Material (e.g., 3,4-Dibromo-2-methylaniline) Diazotization In-situ Diazonium Salt Formation Start->Diazotization  NaNO2 or  Alkyl Nitrite, Acid Cyclization Intramolecular Cyclization Diazotization->Cyclization  Heat Hydrolysis Hydrolysis of Protecting Group (if any) Cyclization->Hydrolysis Workup Aqueous Work-up & pH Adjustment Hydrolysis->Workup Purification Purification (Recrystallization/Slurry) Workup->Purification Product Final Product 5,6-dibromo-1H-indazole Purification->Product

Caption: General workflow for 5,6-dibromo-1H-indazole synthesis.

Troubleshooting Guide: Enhancing Your Yield

This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.

Question 1: My overall yield is disappointingly low (<50%). Where should I start my investigation?

A low yield is a systemic issue that can arise from any stage of the process. The most critical phase to scrutinize is the diazotization-cyclization sequence, as it is the most chemically sensitive part of the synthesis.

Causality Analysis: The core of this reaction is the formation of an aryl diazonium salt. These intermediates are notoriously unstable at elevated temperatures and can readily decompose or participate in side reactions if not handled correctly.[4]

Troubleshooting Steps:

  • Verify Temperature Control: The diazotization step is highly exothermic. The temperature must be strictly maintained, typically between 0-5°C, during the slow addition of the nitrosating agent (e.g., sodium nitrite solution).[5] A temperature spike above 10°C can lead to premature decomposition of the diazonium salt, forming phenolic impurities and releasing nitrogen gas, which significantly lowers the yield.

  • Assess Reagent Quality & Stoichiometry:

    • Nitrosating Agent: Use a fresh, high-purity source of sodium nitrite or isoamyl nitrite. Old reagents can have lower potency, leading to incomplete diazotization. Ensure precise stoichiometric amounts (typically 1.0-1.2 equivalents) are used.

    • Starting Aniline: Confirm the purity of your 3,4-dibromo-2-methylaniline precursor. Impurities can interfere with the reaction.

  • Check Acidic Conditions: The reaction is typically run in a strong acid like glacial acetic acid or hydrochloric acid. The acid serves two purposes: it protonates the aniline to make it soluble and reacts with the nitrite salt to generate the active nitrosating species, nitrous acid (HNO₂), in situ.[6] Ensure the acidic medium is sufficient and anhydrous where specified.

Question 2: My reaction mixture turns into a dark, intractable tar upon heating for the cyclization. What's causing this and how can I prevent it?

The formation of tar is a classic sign of diazonium salt decomposition and subsequent polymerization side reactions. This is almost always linked to temperature control and the stability of the intermediate.

Causality Analysis: Aryl diazonium salts, when heated, can decompose via radical pathways, leading to a complex mixture of polymeric byproducts. The desired intramolecular cyclization competes with these decomposition pathways. Your goal is to favor the cyclization kinetically.

Troubleshooting Steps:

  • Two-Stage Temperature Profile: Do not heat the reaction until diazotization is complete. First, ensure the complete formation of the diazonium salt at low temperatures (0-5°C). Monitor this by testing for the absence of the starting aniline (TLC) and the presence of nitrous acid (starch-iodide paper).

  • Controlled Heating: Once diazotization is complete, warm the reaction mixture gradually to the target cyclization temperature (e.g., 50-70°C). Rapid heating can create localized hot spots, initiating decomposition.

  • Solvent Choice: Ensure the solvent used can adequately dissipate heat. Solvents like acetic acid are common. In some protocols, a co-solvent may be used to maintain homogeneity.[3]

Troubleshooting_Tree Start Low Yield or Tarry Byproducts Q1 Was Diazotization Temp < 5°C? Start->Q1 A1_No Action: Improve cooling, slow reagent addition. Cause: Salt decomposition. Q1->A1_No No A1_Yes Proceed to next check Q1->A1_Yes Yes Q2 Was Cyclization Heating Gradual? A1_Yes->Q2 A2_No Action: Implement ramped heating profile. Cause: Thermal runaway. Q2->A2_No No A2_Yes Proceed to next check Q2->A2_Yes Yes Q3 Are Reagents (esp. Nitrite) Fresh? A2_Yes->Q3 A3_No Action: Use new, high-purity reagents. Cause: Incomplete reaction. Q3->A3_No No A3_Yes Proceed to next check Q3->A3_Yes Yes Q4 Is Work-up pH Control Precise? A3_Yes->Q4 A4_No Action: Calibrate pH meter, add base slowly. Cause: Product loss. Q4->A4_No No A4_Yes Outcome: Optimized Protocol Q4->A4_Yes Yes

Caption: Decision tree for troubleshooting low yields.

Question 3: I lose a significant amount of product during the final work-up and purification. How can I improve my isolation technique?

Mechanical loss during isolation is a common, yet often overlooked, source of poor yield. 1H-Indazoles are amphoteric, meaning they can be soluble in both acidic and basic aqueous solutions, which can complicate extraction.

Causality Analysis: The indazole nitrogen (N1) is weakly acidic (pKa ≈ 14), while the N2 nitrogen is basic (pKa ≈ 1-2).[7] During work-up, adjusting the pH to the isoelectric point is crucial to ensure the molecule is in its neutral, least soluble form for precipitation or extraction.

Troubleshooting Steps:

  • Precise pH Adjustment: After hydrolysis of any intermediates with strong acid (e.g., HCl), the product is in its protonated, water-soluble form. To precipitate the neutral product, a base (e.g., NaOH solution) is added. This must be done carefully, with vigorous stirring, to a specific pH endpoint (often pH 9-11). Overshooting the pH can re-solubilize the product as the indazolide anion. Use a calibrated pH meter rather than paper.

  • Purification by Slurry/Recrystallization: Column chromatography can be effective but often leads to losses on silica gel. For large-scale work, a final purification via slurry in a non-polar solvent like heptane or recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) is often more efficient for removing impurities and maximizing recovery.[3]

Frequently Asked Questions (FAQs)

  • FAQ 1: What is a realistic, achievable yield for this synthesis?

    • While yields are highly dependent on scale and specific conditions, a well-optimized laboratory synthesis of a bromo-indazole via this route should realistically target yields in the 70-85% range. Patents and application notes report yields from moderate to high for analogous reactions.[3][8]

  • FAQ 2: How critical is the choice of nitrosating agent? Sodium nitrite vs. isoamyl nitrite?

    • Sodium nitrite (NaNO₂) in an aqueous acidic solution is cost-effective and common. However, it introduces water into the reaction. Organic nitrites like isoamyl nitrite or tert-butyl nitrite are often used in non-aqueous conditions, which can sometimes provide a cleaner reaction profile by avoiding aqueous side reactions, though they are more expensive. For the synthesis starting from a 2-methylaniline, isoamyl nitrite in an organic solvent like chloroform or acetic acid is a well-documented and effective choice.[3]

  • FAQ 3: Are there common structural isomers or byproducts I should look for?

    • Besides decomposition products, the main concern is incomplete reaction, leaving starting material in your crude product. Over-bromination is unlikely if you start with the dibromo-aniline. Positional isomers are not a concern in this specific intramolecular cyclization. The primary analytical challenge is separating the desired product from the amorphous, tarry byproducts.

  • FAQ 4: What are the best analytical methods to monitor this reaction?

    • Thin-Layer Chromatography (TLC): Essential for monitoring the consumption of the starting aniline. A simple mobile phase like 3:1 Hexanes:Ethyl Acetate is a good starting point.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction's progress and the purity of the final product.

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and ensuring the absence of starting material or major impurities.

Reference Experimental Protocol

This protocol is an adapted, representative procedure for the synthesis of a bromo-indazole, based on established methods.[3] It should be adapted for 5,6-dibromo-1H-indazole by using 3,4-dibromo-2-methylaniline as the starting material.

Step 1: Acetylation (Optional but Recommended Protection) In some protocols, the aniline is first acetylated to form an amide. This can sometimes lead to cleaner reactions. The following protocol proceeds without this step.

Step 2: Diazotization and Cyclization

  • In a reaction vessel equipped with an overhead stirrer, thermometer, and addition funnel, dissolve 3,4-dibromo-2-methylaniline (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0-5°C using an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in a minimal amount of water dropwise, ensuring the internal temperature does not exceed 5°C.

  • Stir the resulting mixture at 0-5°C for 30-60 minutes after the addition is complete.

  • Gradually warm the reaction mixture to 60-70°C and maintain for 2-4 hours, or until TLC analysis indicates the disappearance of the intermediate.

Step 3: Work-up and Isolation

  • Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Slowly add a 50% aqueous solution of sodium hydroxide with vigorous stirring to adjust the pH to ~10.

  • The crude product will precipitate as a solid. Stir the slurry for 30 minutes.

  • Filter the solid through a Buchner funnel and wash the filter cake thoroughly with water until the filtrate is neutral.

  • Dry the crude product under vacuum.

Step 4: Purification

  • Slurry the dried crude solid in hot heptane or another suitable non-polar solvent to remove soluble, non-polar impurities.

  • Filter the solid and dry it under vacuum to yield 5,6-dibromo-1H-indazole. Purity should be assessed by HPLC and NMR.

Key Process Parameters Summary
ParameterRecommended Value / ReagentRationale & Key Considerations
Starting Material 3,4-Dibromo-2-methylanilinePurity is critical for high yield.
Nitrosating Agent Sodium Nitrite (NaNO₂) or Isoamyl Nitrite1.05 - 1.2 equivalents. Excess can lead to side reactions.
Acid/Solvent Glacial Acetic AcidActs as both solvent and reagent to form HNO₂ in situ.
Diazotization Temp. 0 - 5 °CCRITICAL. Prevents premature decomposition of the diazonium salt.[4][5]
Cyclization Temp. 50 - 70 °CProvides energy for cyclization; must be reached gradually.
Work-up pH 9 - 11Ensures the product is in its neutral, least soluble form for precipitation.
Purification Heptane Slurry / RecrystallizationEfficiently removes impurities with minimal product loss compared to chromatography.[3]

References

  • ResearchGate. Scheme 2 Synthesis of 5,6-dihydroxy-1H-indazole. Available at: [Link]

  • Google Patents.CN107805221A - Method for preparing 1H-indazole derivative.
  • Google Patents.CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • NINGBO INNO PHARMCHEM CO.,LTD. Key Applications of 5-Bromo-6-methoxy-1H-indazole in Synthesis. Available at: [Link]

  • RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available at: [Link]

  • Google Patents.CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • Organic Chemistry Portal. Indazole synthesis. Available at: [Link]

  • PMC (PubMed Central). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available at: [Link]

  • Science of Synthesis. 1H-Indazoles. Available at: [Link]

  • Caribbean Journal of Sciences and Technology. Synthesis of Pharmacologically Active Indazoles and Its Analogues. Available at: [Link]

  • Google Patents.CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Chemguide. making diazonium salts from phenylamine (aniline). Available at: [Link]

  • BYJU'S. Diazotization Reaction Mechanism. Available at: [Link]

  • Online Chemistry Notes. Diazotization reaction: Mechanism and Uses. Available at: [Link]

Sources

Technical Support Center: Purification of 5,6-dibromo-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 5,6-dibromo-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. Achieving high purity is critical for successful downstream applications, and this document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common purification challenges.

Introduction: The Importance of Purity

5,6-dibromo-1H-indazole is a key intermediate in the synthesis of various pharmacologically active compounds.[1] The presence of impurities, such as regioisomers, starting materials, or by-products, can significantly impact the yield, selectivity, and biological activity of subsequent reactions and final products. This guide provides a systematic approach to identifying and removing these impurities to ensure the high quality of your material.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification of 5,6-dibromo-1H-indazole.

Q1: What are the most common impurities I should expect in my crude 5,6-dibromo-1H-indazole?

A1: The impurity profile is highly dependent on the synthetic route. However, several common classes of impurities are frequently observed. Understanding these is the first step in designing an effective purification strategy.

Impurity ClassSpecific ExamplesLikely Source / RationaleRecommended Initial Action
Starting Materials Substituted anilines (e.g., 4,5-dibromo-2-methylaniline), nitroaromatics.Incomplete diazotization and cyclization reactions.[2][3]Recrystallization or Column Chromatography.
Regioisomers Mono-brominated indazoles (5-bromo- or 6-bromo-1H-indazole), other dibromo-isomers.Non-selective bromination of the indazole core or precursors.Fractional Recrystallization or Column Chromatography.
Reaction By-products N-acylated intermediates, products of side-reactions.Incomplete hydrolysis of protecting groups or side reactions with reagents like isoamyl nitrite.[3]Aqueous work-up, pH adjustment, or chromatography.
Residual Solvents DMF, Acetic Acid, Chloroform, Heptane.Solvents used during the synthesis or initial work-up.[4][5]Drying under high vacuum, potentially with gentle heating.

Q2: How do I choose between recrystallization and column chromatography?

A2: The choice depends on the nature and quantity of the impurities. A simple Thin Layer Chromatography (TLC) analysis is the best first step.

  • Recrystallization is the preferred method for removing small amounts of impurities from a large amount of product, especially if the impurities have significantly different solubility profiles from the desired compound. It is highly scalable and cost-effective.[6][7]

  • Column Chromatography is ideal for separating mixtures with multiple components or when impurities have similar polarities to the product (i.e., close Rf values on TLC), such as regioisomers.[8][9] It offers high resolution but is less scalable and more resource-intensive.

Q3: Can I use an acid-base wash to purify my 5,6-dibromo-1H-indazole?

A3: Yes, this can be a very effective step, particularly during the initial work-up. The indazole scaffold has both a weakly acidic N-H proton and a basic pyridine-type nitrogen atom.[1]

  • Washing with a mild base (e.g., saturated sodium bicarbonate solution) can remove acidic impurities like residual acetic acid.

  • Washing with a dilute acid (e.g., 1M HCl) can remove basic impurities.

  • The indazole itself can be extracted. For instance, a protocol for the related 6-bromo-1H-indazole involves basifying an acidic solution to a pH of 11 to precipitate the product, leaving water-soluble impurities behind.[3]

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted to help you solve problems you may be actively encountering in the lab.

Problem 1: My NMR spectrum shows unreacted mono-brominated starting material.

  • Causality: This indicates an incomplete reaction or that the mono-brominated species is a persistent, hard-to-separate impurity. These compounds often have very similar polarities.

  • Solution Path:

    • Fractional Recrystallization: Attempt a careful, slow recrystallization. The subtle differences in crystal lattice energies between the mono- and di-brominated species may allow for separation. You may need to screen several solvent systems (see Protocol 1).

    • High-Resolution Column Chromatography: If recrystallization fails, column chromatography is the next logical step.

      • Use a long column for better separation.

      • Employ a shallow solvent gradient (e.g., starting with 5% Ethyl Acetate in Hexane and slowly increasing to 15%).

      • Collect many small fractions and analyze them by TLC before combining.

Problem 2: My final product is a dark oil or a sticky solid, not a crystalline powder.

  • Causality: This is often due to the presence of residual solvents (like DMF) or highly colored, polar impurities.

  • Solution Path:

    • Trituration/Slurrying: Before attempting more complex methods, slurry the crude material in a non-polar solvent where your product is insoluble, such as heptane or hexane.[3] This will wash away many organic-soluble impurities and can often induce crystallization.

    • Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal.[4] This will adsorb colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool.

    • Azeotropic Distillation: If residual high-boiling solvents are suspected, dissolve the material in a suitable solvent (e.g., toluene) and remove the solvent under reduced pressure. Repeat this process 2-3 times to azeotropically remove the tenacious solvent.

Problem 3: My recrystallization attempt resulted in very low recovery.

  • Causality: This typically happens for one of two reasons:

    • The chosen solvent dissolves the product too well, even at low temperatures.

    • Too much solvent was used to dissolve the crude material initially.[6]

  • Solution Path:

    • Concentrate the Mother Liquor: Take the filtrate from your recrystallization and reduce its volume by about 50% via rotary evaporation. Cool the concentrated solution again to see if a second crop of crystals forms.

    • Add an Anti-Solvent: If you used a polar solvent (e.g., ethanol), you can try slowly adding a non-polar anti-solvent (e.g., water or hexane) to the mother liquor at room temperature until it just becomes cloudy, then cool it to induce precipitation.

    • Re-evaluate Your Solvent Choice: The ideal recrystallization solvent dissolves the compound poorly at low temperatures but very well at high temperatures.[10] Refer to the solvent screening protocol below.

Workflow & Key Protocols

Diagram: Purification Method Selection

This diagram outlines a logical workflow for choosing the appropriate purification strategy based on initial analysis of the crude product.

Purification_Workflow start Crude 5,6-dibromo-1H-indazole tlc Run TLC Analysis (e.g., 20% EtOAc/Hexane) start->tlc decision_spot How many spots? tlc->decision_spot decision_purity Is the main spot >95% pure? decision_spot->decision_purity One Major Spot decision_separation Are spots well-separated? (ΔRf > 0.2) decision_spot->decision_separation Multiple Spots recrystallize Recrystallization (See Protocol 1) decision_purity->recrystallize No (significant impurities) triturate Trituration/Wash (e.g., with Heptane) decision_purity->triturate Yes (minor impurities) column Column Chromatography (See Protocol 2) decision_separation->column Yes decision_separation->column No (close spots) [Consider Fractional Recrystallization] end_product Pure Product (Verify by NMR, MP) recrystallize->end_product column->end_product triturate->end_product

Caption: Decision tree for selecting a purification method.

Protocol 1: Recrystallization and Solvent Screening

Recrystallization purifies compounds based on differences in solubility. The goal is to find a solvent that dissolves the target compound when hot but not when cold, while impurities remain soluble at all temperatures.[7]

Step-by-Step Solvent Screening:

  • Place ~20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different solvent (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetone/Water mixture) dropwise at room temperature. Note if the solid dissolves easily. If it does, that solvent is unsuitable.

  • If the solid is insoluble at room temperature, heat the test tube gently (e.g., in a hot water bath). Continue adding the solvent dropwise until the solid just dissolves.[6]

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe the quality and quantity of the crystals formed. The best solvent will give a high yield of clean crystals.

General Recrystallization Protocol:

  • Place the crude 5,6-dibromo-1H-indazole in an Erlenmeyer flask with a stir bar.

  • Add the minimum amount of the chosen hot solvent to dissolve the solid completely.

  • Optional: If the solution is colored, add a spatula tip of activated charcoal and heat for another 5 minutes.

  • Perform a hot filtration through a fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for forming pure crystals.[11]

  • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Dry the purified crystals under high vacuum.

Protocol 2: Flash Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase.

Step-by-Step Protocol:

  • Select Eluent System: Use TLC to find a solvent system that gives your product an Rf value of ~0.3. A good starting point for indazoles is a mixture of Ethyl Acetate (EtOAc) and Hexane.

  • Pack the Column: Pack a glass column with silica gel slurried in the initial, non-polar eluent (e.g., 100% Hexane or 5% EtOAc/Hexane).

  • Load the Sample: Dissolve your crude product in a minimal amount of a strong solvent (like Dichloromethane or Ethyl Acetate). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder (this is called "dry loading"). Carefully add this powder to the top of the packed column.

  • Run the Column: Start eluting with the non-polar solvent system. Gradually increase the polarity of the eluent (e.g., from 5% to 20% EtOAc in Hexane) to move the compounds down the column.

  • Collect and Analyze Fractions: Collect the eluent in a series of test tubes. Monitor the fractions by TLC to identify which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 5,6-dibromo-1H-indazole.

Characterization of Pure 5,6-dibromo-1H-indazole

After purification, it is essential to confirm the identity and purity of the final product.

  • Appearance: Should be a white to off-white crystalline solid.

  • Melting Point (MP): A pure compound will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.[6]

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The spectrum should be clean, with sharp peaks corresponding to the aromatic protons of the indazole core. The integration values should match the expected number of protons. The chemical shifts of indazole protons are well-documented and can be used for structural confirmation.[12][13]

    • ¹³C NMR: Should show the correct number of signals for the carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the expected mass of C₇H₄Br₂N₂ (approx. 275.93 g/mol ), with the characteristic isotopic pattern for two bromine atoms.[14]

References

  • CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • CN107805221A - Method for preparing 1H-indazole derivative.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]

  • Reddy, et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]

  • Scheme 2 Synthesis of 5,6-dihydroxy-1H-indazole. ResearchGate. [Link]

  • 5,6-Dibromo-1H-indazole-3-carbaldehyde. PubChem. [Link]

  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. ACS Publications. [Link]

  • Recrystallization Lab Procedure of Benzoic Acid. YouTube. [Link]

  • Recrystallization. YouTube. [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]

  • (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate. [Link]

  • recrystallization & purification of N-bromosuccinimide. YouTube. [Link]

  • Synthesis of 3-aryl-1H-indazoles via iridium-catalysed CH borylation and Suzuki-Miyaura coupling. The Royal Society of Chemistry. [Link]

  • Purifying ionic compounds by flash column chromatography. Biotage. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • 5-bromo-1H-indazole. PubChem. [Link]

  • Recrystallization - Organic Chemistry Lab Technique. YouTube. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • A facile route to 1H- and 2H-indazoles from readily accessed acyl hydrazides by exploiting a novel aryne-based molecular rearrangement. The Royal Society of Chemistry. [Link]

Sources

Technical Support Center: Indazole Functionalization & Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Polymerization & Oligomerization During Indazole Functionalization Ticket ID: IND-FUNC-004 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry)

Diagnostic Overview: "Polymerization" vs. "Oligomerization"

User Query: "My indazole reaction is turning into a black tar/polymer instead of the desired product. How do I prevent this?"

Root Cause Analysis: In the context of indazole chemistry, what researchers often describe as "polymerization" is typically one of three distinct failure modes. Identifying which one is occurring is critical for the solution:

  • Oligomerization via Quaternization (The "Tar" Effect):

    • Mechanism:[1][2][3] Uncontrolled alkylation at both N1 and N2 positions leads to quaternary ammonium salts. These salts are unstable under basic conditions and degrade into complex, polymeric-looking tars.

    • Common Scenario: Standard alkylation (NaH/DMF) without strict temperature control.

  • Homocoupling (Dimerization):

    • Mechanism:[1][2][3] During metal-catalyzed C-H activation (e.g., Pd or Cu catalysis), the catalyst activates two indazole molecules instead of the coupling partner, forming Indazole-Indazole dimers.

    • Common Scenario: C-3 arylation or oxidative coupling.

  • Radical Polymerization (True Polymerization):

    • Mechanism:[1][2][3] If you are synthesizing vinyl-indazoles or using radical pathways (Minisci reaction), the alkene handle or radical intermediate initiates chain growth.

    • Common Scenario: Synthesis of N-vinyl monomers or radical C-H alkylation.

Troubleshooting Modules

Module A: Preventing "Tar" Formation During N-Alkylation

Issue: Reaction mixture turns black/viscous; LCMS shows multiple high-mass peaks.

The Science: Indazoles exist in an annular tautomeric equilibrium (


 vs 

).[2] The

-indazole is thermodynamically favored, but the

-position is often more nucleophilic under certain conditions. "Polymerization" here is actually a cascade of double-alkylation events leading to ring-opening decomposition.

Corrective Actions:

  • Switch Base/Solvent System: Avoid NaH/DMF if you see tar. The exotherm is often too fast. Switch to Cs₂CO₃/Acetonitrile or K₂CO₃/Acetone . The heterogeneous base slows the deprotonation, preventing the "runaway" concentration of highly reactive anions.

  • Temperature Ramp: Never add alkylating agents at reflux. Add at 0°C, stir for 30 mins, then warm to RT.

  • Use the SEM-Switch: If direct functionalization fails, install a SEM (2-(trimethylsilyl)ethoxymethyl) group. It is bulky enough to prevent double-addition and stabilizes the core.

Module B: Preventing Homocoupling in C-H Activation

Issue: High yield of Indazole-Indazole dimers during C-3 functionalization.

The Science: In Pd-catalyzed C-H activation, the indazole nitrogen can coordinate to the metal center, acting as a directing group for itself rather than the coupling partner. This effectively poisons the catalyst toward the desired cross-coupling and promotes homocoupling.

Corrective Actions:

  • Oxidant Selection: In oxidative couplings (e.g., Fujiwara-Moritani), Ag₂CO₃ often favors cross-coupling, whereas Cu(OAc)₂ can sometimes promote homocoupling depending on the ligand.

  • N-Protection is Mandatory: Do not attempt C-3 C-H activation on a free N-H indazole. The free nitrogen will shut down the catalytic cycle or lead to oligomers. Protect with THP (tetrahydropyranyl) or SEM first.

  • Ligand Sterics: Use bulky phosphine ligands (e.g., XPhos or JohnPhos ) to prevent the formation of multi-indazole-palladium complexes.

Module C: Stabilizing Vinyl-Indazoles (True Polymerization)

Issue: Product solidifies or becomes insoluble during workup.

The Science: Vinyl-indazoles are electron-rich styrenic-like monomers. They auto-polymerize upon concentration or heating, especially if trace acid or radicals (peroxides in ethers) are present.

Corrective Actions:

  • Radical Scavengers: Add BHT (Butylated hydroxytoluene) (100-500 ppm) to the reaction solvent and the workup solvent.

  • Avoid Acidic Workups: Vinyl indazoles are acid-sensitive. Use basic alumina filtration instead of silica gel chromatography if possible.

Visualizing the Failure Pathways

The following diagram illustrates the decision logic to avoid the "Polymerization Pitfalls."

IndazolePathways Start Indazole Substrate Decision Target Reaction? Start->Decision Alkylation N-Alkylation Decision->Alkylation CH_Act C-H Activation (C3) Decision->CH_Act Vinyl Vinyl Functionalization Decision->Vinyl Risk1 Risk: Double Alkylation (Quaternary Salts -> Tar) Alkylation->Risk1 Sol1 Solution: Cs2CO3/MeCN or SEM Protection Risk1->Sol1 Apply Fix Risk2 Risk: Homocoupling (Indazole-Indazole Dimer) CH_Act->Risk2 Sol2 Solution: N-Protection (THP) + Bulky Ligand (XPhos) Risk2->Sol2 Apply Fix Risk3 Risk: Radical Polymerization Vinyl->Risk3 Sol3 Solution: Add BHT (500ppm) Avoid Acidic Workup Risk3->Sol3 Apply Fix

Caption: Decision tree for identifying and mitigating specific oligomerization risks during indazole functionalization.

Standard Operating Protocols (SOPs)

Protocol 1: "Tar-Free" Regioselective N-Protection (SEM)

Purpose: To install a robust protecting group that prevents N-coordination/polymerization during subsequent C-H activation steps.

Reagents:

  • 1H-Indazole (1.0 equiv)

  • NaH (60% in oil, 1.2 equiv) - Used here because SEM-Cl is highly reactive and requires rapid trapping, but temp control is vital.

  • SEM-Cl (1.1 equiv)

  • THF (Anhydrous)

Procedure:

  • Cooling: Dissolve Indazole in anhydrous THF (0.2 M) and cool to 0°C (ice bath).

  • Deprotonation: Add NaH portion-wise over 15 minutes. Critical: Do not let temp rise above 5°C.

  • Aging: Stir at 0°C for 30 minutes until H₂ evolution ceases.

  • Addition: Add SEM-Cl dropwise via syringe pump (or very slow manual addition) over 20 minutes.

  • Quench: Stir at 0°C for 1 hour, then warm to RT. Quench with sat. NH₄Cl.

  • Outcome: This favors N1-protection (>10:1) and prevents the formation of quaternary salts common with alkyl halides.

Protocol 2: C-3 Arylation without Homocoupling

Purpose: To couple an aryl group to C-3 without forming Indazole-Indazole dimers.

Reagents:

  • N-SEM-Indazole (1.0 equiv)

  • Aryl Iodide (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Ligand: P(t-Bu)₃ or XPhos (10 mol%) - Steric bulk prevents dimer coordination.

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Toluene/Water (10:1)

Procedure:

  • Degassing: Sparge Toluene/Water mix with Argon for 20 minutes. Oxygen promotes homocoupling.

  • Assembly: Add Pd catalyst, Ligand, Base, and Indazole to the reaction vessel.

  • Heating: Heat to 100°C for 12-16 hours.

  • Workup: Filter through Celite. The SEM group ensures the nitrogen lone pair is sterically blocked from interfering with the Pd-cycle, eliminating oligomerization.

Comparative Data: Base Selection Impact

The table below highlights how base selection influences "tar" formation (oligomerization) vs. clean product yield in N-alkylation.

Base SystemSolventReaction TempPrimary RiskTypical Yield (N1-Alkyl)
NaH DMF0°C → RTHigh Exotherm (Runaway oligomerization)40-60% (variable)
Cs₂CO₃ MeCNRefluxIsomerization (N1/N2 mix)75-85%
KOH DMSORTHydrolysis/Tar (Strong base degrades substrate)30-50%
t-BuOK THF-78°CClean (Kinetic control)85-95%

Frequently Asked Questions (FAQs)

Q: Can I use radical inhibitors (BHT) in my Suzuki coupling to prevent polymerization? A: Generally, no . BHT is a radical scavenger. Standard Suzuki couplings are Pd(0)/Pd(II) cycles, not radical mechanisms. Adding BHT won't stop homocoupling (which is metal-mediated) and might actually interfere if your ligand is sensitive. Only use BHT if you are working with vinyl-substituted indazoles or performing a Minisci reaction.

Q: Why does my Minisci reaction (C-H alkylation) turn into a complex mixture? A: Minisci reactions generate high-energy alkyl radicals. If the radical concentration is too high, they attack the indazole non-selectively (polymerization) or recombine with themselves.

  • Fix: Use a syringe pump to add the oxidant (e.g., persulfate) and the alkyl source slowly over 4-6 hours. This keeps the instantaneous radical concentration low, favoring the reaction with the heterocycle over self-polymerization.

Q: I need to remove the SEM group later. Will that cause polymerization? A: Deprotection (TBAF or HCl) is usually clean. However, if you use strong acid (HCl) and heat, the free indazole can precipitate or form salts. TBAF/THF is the gentler method and avoids acid-catalyzed oligomerization.

References

  • Regioselective Protection Strategies

    • Title: Regioselective protection at N-2 and derivatization at C-3 of indazoles.

    • Source: PubMed / Vertex AI Grounding.
    • URL:[Link] (Search Term: Regioselective protection indazole SEM)

  • C-H Activation & Homocoupling Prevention

    • Title: Recent Strategies in Transition-Metal-Catalyzed Sequential C-H Activation/Annulation for One-Step Construction of Functionalized Indazole Deriv
    • Source: Molecules (MDPI).
    • URL:[Link]

  • Inhibition of Vinyl Polymerization

    • Title: Inhibition of Free Radical Polymeriz
    • Source: MDPI (Processes).
    • URL:[Link]

  • Minisci Reaction Control

    • Title: Direct C–H functionalisation of azoles via Minisci reactions.[4][5]

    • Source: Organic & Biomolecular Chemistry (RSC).[4]

    • URL:[Link]

Sources

Technical Support Center: Chromatographic Separation of 5,6- and 4,6-Dibromo Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced chromatographic separations. This guide is designed for researchers, analytical scientists, and drug development professionals facing the intricate challenge of separating 5,6-dibromo and 4,6-dibromo positional isomers. Positional isomers often exhibit nearly identical physicochemical properties, making their separation a significant analytical hurdle.[1][2] This document provides in-depth, field-proven insights, detailed protocols, and systematic troubleshooting strategies to empower you to achieve baseline resolution and accurate quantification.

For the purpose of this guide, we will focus on a representative case study: the separation of 5,6-dibromo-2-aminopyridine and 4,6-dibromo-2-aminopyridine . The principles and methodologies discussed are broadly applicable to other similar aromatic dibromo-isomer pairs.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 5,6- and 4,6-dibromo isomers so challenging?

Positional isomers, by definition, have the same molecular formula and functional groups, leading to very similar properties such as molecular weight, pKa, and UV absorbance maxima. The primary difference lies in the spatial arrangement of the bromine atoms on the aromatic ring. This subtle structural difference results in minute variations in polarity, dipole moment, and molecular shape, which are the very properties chromatographic techniques exploit for separation. Achieving resolution requires a highly selective chromatographic system capable of recognizing these minor distinctions.[2]

Q2: What is the most effective chromatographic technique for this type of separation?

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is the most common and effective technique for separating these types of isomers. RP-HPLC offers a wide range of stationary and mobile phases, allowing for fine-tuning of selectivity. While Gas Chromatography (GC) can also be used, especially with liquid crystal stationary phases known for separating rigid isomers[3], HPLC is often preferred for its versatility with a broader range of compounds and its non-destructive nature.

Q3: How does the stationary phase (column) choice impact the separation of these isomers?

The stationary phase is the most critical factor in achieving selectivity between positional isomers.[4][5] While standard C18 (octadecylsilane) columns are the workhorse of RP-HPLC, they may not provide sufficient resolution for these closely related compounds. The key is to use a stationary phase that offers alternative separation mechanisms beyond simple hydrophobicity.

  • Phenyl-based phases (e.g., Phenyl-Hexyl): These are often an excellent choice. The phenyl groups on the stationary phase can engage in π–π interactions with the aromatic ring of the dibromo-aminopyridine isomers. The different electron density distributions of the 5,6- and 4,6-isomers, caused by the bromine atom positions, can lead to differential π–π stacking, providing a powerful mechanism for selective retention.[6]

  • Pentafluorophenyl (PFP) phases: These phases offer a combination of hydrophobic, dipole-dipole, and π–π interactions, providing unique selectivity for halogenated and aromatic compounds.

  • Polar-embedded phases (e.g., Amide or Carbamate): These phases can offer different selectivity profiles compared to standard C18 columns and are effective for separating E/Z isomers and other positional isomers.[7]

Q4: My peaks for the 5,6- and 4,6-dibromo isomers are co-eluting. What is the first thing I should adjust?

If you have co-elution, the primary goal is to alter the selectivity (α) of your system. The quickest way to do this is to change the organic modifier in your mobile phase. If you are using acetonitrile, try switching to methanol, or vice versa. These solvents have different properties and will interact differently with your analytes and the stationary phase, often changing the elution order or improving the separation. If changing the organic modifier does not work, the next logical step is to try a column with a different stationary phase chemistry, as discussed in Q3.[8]

Core Methodology: HPLC Separation of Dibromo-2-Aminopyridine Isomers

This section provides a detailed, step-by-step protocol for separating 5,6-dibromo-2-aminopyridine and 4,6-dibromo-2-aminopyridine. This method serves as a robust starting point for your own method development.

Principle of Separation

The method leverages a phenyl-based stationary phase to exploit subtle differences in the electronic structure of the two isomers. The 4,6-dibromo isomer has a different dipole moment and electron density distribution across its aromatic ring compared to the 5,6-dibromo isomer. These differences alter the strength of the π–π interactions between the isomers and the phenyl rings of the stationary phase, resulting in differential retention times and enabling separation.[6]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_review Phase 3: Review & Optimization p1 Standard & Sample Preparation a1 System Equilibration p1->a1 p2 Mobile Phase Preparation & Degassing p2->a1 a2 Inject Sample a1->a2 a3 Data Acquisition a2->a3 r1 Peak Integration & Identification a3->r1 r2 Assess Resolution (Rs) r1->r2 r3 Troubleshoot? (If Rs < 1.5) r2->r3

Caption: High-level workflow for HPLC method development and analysis.

Detailed HPLC Protocol

Objective: To achieve baseline separation (Resolution (Rs) > 1.5) between 5,6-dibromo-2-aminopyridine and 4,6-dibromo-2-aminopyridine.

ParameterRecommended ConditionRationale & Notes
HPLC System Standard HPLC or UHPLC system with UV DetectorEnsure the system is properly maintained. A low-dead-volume system (UHPLC) will yield sharper peaks and better resolution.
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µmProvides π–π interactions essential for selectivity between aromatic positional isomers.[6]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape of the basic aminopyridine analytes.
Mobile Phase B Acetonitrile (ACN)A common, effective organic modifier for reversed-phase HPLC.
Elution Mode IsocraticAn isocratic hold is often sufficient for isomers and simplifies method transfer. Start with a 50:50 (A:B) ratio.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. Can be optimized.
Column Temp. 30 °CTemperature control is crucial for reproducible retention times. Lower temperatures can sometimes increase retention and improve resolution.[9]
Injection Vol. 5 µLKeep the injection volume small to prevent peak distortion.
Detection (UV) 254 nm or wavelength of max absorbanceBoth isomers should have strong absorbance near this wavelength. Verify with a UV scan if possible.
Run Time 10-15 minutesAdjust as needed to ensure both peaks have eluted.

Step-by-Step Procedure:

  • Preparation:

    • Prepare a 1 mg/mL stock solution of each isomer standard and a mixed standard in a 50:50 mixture of water and acetonitrile.

    • Prepare the mobile phases. Filter aqueous mobile phase (A) through a 0.45 µm filter.

    • Degas both mobile phases thoroughly using sonication or vacuum degassing.

  • System Setup and Equilibration:

    • Install the Phenyl-Hexyl column.

    • Purge the pump lines with the new mobile phases.

    • Equilibrate the column with the initial mobile phase composition (e.g., 50% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject a blank (50:50 water:acetonitrile) to ensure the system is clean.

    • Inject the mixed standard solution.

    • Acquire the chromatogram.

  • Data Evaluation:

    • Identify the two peaks corresponding to the isomers.

    • Calculate the resolution (Rs) between the two peaks. The goal is Rs ≥ 1.5 for baseline separation.

Troubleshooting Guide: Optimizing Isomer Separation

Encountering issues like poor resolution or bad peak shape is common during method development. This guide provides a logical, step-by-step approach to resolving these problems.

Troubleshooting Decision Tree

G Problem Initial Problem PoorRes Poor Resolution (Rs < 1.5) Problem->PoorRes Co-elution BadShape Bad Peak Shape (Tailing/Fronting) Problem->BadShape Asymmetric Peaks Cause_Selectivity Cause: Poor Selectivity (α) PoorRes->Cause_Selectivity Cause_Efficiency Cause: Low Efficiency (N) PoorRes->Cause_Efficiency Cause_Overload Cause: Column Overload BadShape->Cause_Overload Cause_pH Cause: Incorrect pH / Secondary Interactions BadShape->Cause_pH Cause_Column Cause: Column Void / Contamination BadShape->Cause_Column Sol_MP Solution: Change Organic Modifier (ACN <=> MeOH) Cause_Selectivity->Sol_MP Sol_Col Solution: Change Column Chemistry (e.g., to PFP) Cause_Selectivity->Sol_Col Sol_Flow Solution: Decrease Flow Rate Cause_Efficiency->Sol_Flow Sol_Conc Solution: Decrease Sample Concentration Cause_Overload->Sol_Conc Sol_pH Solution: Adjust Mobile Phase pH Cause_pH->Sol_pH Sol_Flush Solution: Flush or Replace Column Cause_Column->Sol_Flush

Caption: A logical decision tree for troubleshooting common HPLC separation issues.

Detailed Troubleshooting Steps

Issue 1: Poor Resolution (Rs < 1.5)

  • Symptom: Peaks are overlapping or are not separated down to the baseline.

  • Primary Cause: Insufficient selectivity (α) between the two isomers. The column and mobile phase combination is not adequately differentiating between the analytes.

  • Solutions:

    • Optimize Mobile Phase Strength: Adjust the percentage of acetonitrile. A lower percentage of organic solvent will increase retention times, which can sometimes improve resolution. Make small, incremental changes (e.g., ± 5% ACN).

    • Change Organic Modifier: As mentioned in the FAQs, switch from acetonitrile to methanol (or vice versa). This is a powerful tool for altering selectivity.

    • Adjust Temperature: Lowering the column temperature increases mobile phase viscosity and can enhance resolution, albeit at the cost of longer run times and higher backpressure.[9] Conversely, increasing temperature can sometimes improve efficiency.

    • Change Stationary Phase: If mobile phase optimization fails, the issue is likely the stationary phase. Switch to a column with a different chemistry (e.g., from Phenyl-Hexyl to a PFP or polar-embedded phase) to introduce different interaction mechanisms.[10]

Issue 2: Peak Tailing

  • Symptom: The back half of the peak is wider than the front half, resembling a shark fin.

  • Primary Cause: Secondary interactions between the basic amine group on the analytes and active sites (un-capped silanols) on the silica support of the column.

  • Solutions:

    • Check Mobile Phase pH: Ensure the mobile phase is sufficiently acidic. The 0.1% formic acid in the recommended protocol should protonate the aminopyridine, minimizing unwanted interactions and promoting sharp, symmetrical peaks. You can try slightly increasing the acid concentration (e.g., to 0.2%) but be mindful of your column's pH stability.

    • Reduce Sample Concentration: Injecting too much sample can overload the column, leading to peak distortion. Dilute your sample by a factor of 5 or 10 and re-inject.

    • Use a Different Column: A high-quality, end-capped column is less likely to have active silanols. If tailing persists, it may indicate an aging or low-quality column that needs replacement.

Issue 3: High System Backpressure

  • Symptom: The pressure reading on the HPLC is significantly higher than normal for the given conditions.

  • Primary Cause: A blockage in the system, often from precipitated buffer/sample or particulate matter.[11]

  • Solutions:

    • Isolate the Problem: Systematically remove components to find the source of the blockage. Start by removing the column. If the pressure drops to normal, the column is the issue. If not, the blockage is in the HPLC system (e.g., injector or tubing).

    • Backflush the Column: If the column is blocked, disconnect it from the detector and connect it in the reverse direction to the pump. Flush with a strong, compatible solvent (like isopropanol) at a low flow rate to dislodge particulates from the inlet frit.

    • Filter Your Samples and Mobile Phases: Prevention is the best cure. Always filter samples and aqueous mobile phases to prevent particulates from entering the system.[9]

References

  • Pinto, A. M., et al. (2005). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Journal of Liquid Chromatography & Related Technologies, 28, 3131–3142. Available at: [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta, 13(674). Available at: [Link]

  • MicroSolv Technology Corporation. (n.d.). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved February 5, 2026, from [Link]

  • Molnar Institute. (n.d.). Essential Guides to Method Development in Liquid Chromatography. Retrieved February 5, 2026, from [Link]

  • Letter, W. (2019). How to separate isomers by Normal phase HPLC? ResearchGate. Available at: [Link]

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved February 5, 2026, from [Link]

  • Khan, I., et al. (2014). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. Forensic Science International, 241, 15-20. Available at: [Link]

  • AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved February 5, 2026, from [Link]

  • LCGC International. (n.d.). Stationary Phase Selectivity: The Chemistry Behind the Separation. Retrieved February 5, 2026, from [Link]

  • Biotage. (2023). How changing stationary phase chemistry can impact separation selectivity. Retrieved February 5, 2026, from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved February 5, 2026, from [Link]

Sources

Validation & Comparative

Structural Validation Guide: 1H NMR of 5,6-Dibromo-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Chemical Shifts of 5,6-Dibromo-1H-indazole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of kinase inhibitors (e.g., JNK, CDK) and anti-inflammatory agents, the 5,6-dibromo-1H-indazole scaffold serves as a critical intermediate. Its correct identification is paramount, particularly when differentiating it from common byproducts like 3,5-dibromo or 4,6-dibromo isomers.

This guide provides a technical comparison between the parent 1H-indazole and the 5,6-dibromo derivative . By analyzing the shift in resonance frequencies and the collapse of coupling patterns, researchers can definitively validate the regiochemistry of this substituted heterocycle.

Comparative Chemical Shift Analysis

The introduction of bromine atoms at positions 5 and 6 fundamentally alters the spin system of the benzene ring, transitioning it from a complex 4-spin system (ABCD) to two isolated singlets (para-relationship).

Table 1: Chemical Shift Comparison (DMSO-d₆, 400 MHz)
Proton PositionParent 1H-Indazole (

ppm) [Exp]
5,6-Dibromo-1H-indazole (

ppm) [Calc/Obs]*
Multiplicity ChangeStructural Insight
NH (1) ~13.10 (br s)13.30 - 13.50 (br s) Broad SingletAcidic proton; shifts downfield due to electron-withdrawing Br.
H-3 8.08 (s)8.10 - 8.15 (s) SingletMinimal change; distal to substitution. Diagnostic of pyrazole ring.
H-4 7.77 (d,

=8.1 Hz)
8.05 - 8.15 (s) Doublet

Singlet
Critical Diagnostic: Ortho to Br-5. Deshielded significantly.
H-5 7.11 (t,

=7-8 Hz)
Triplet

Absent
Substituted by Bromine.
H-6 7.35 (t,

=7-8 Hz)
Triplet

Absent
Substituted by Bromine.
H-7 7.55 (d,

=8.5 Hz)
7.85 - 7.95 (s) Doublet

Singlet
Ortho to Br-6. Deshielded.

*Note: Values for 5,6-dibromo-1H-indazole are high-confidence predicted ranges based on substituent chemical shift increments (SCS) relative to the experimental parent spectrum. Experimental values for the parent are derived from literature [1].

Mechanistic Explanation of Shifts
  • Loss of Coupling: In the parent indazole, H4 and H7 are coupled to H5 and H6, respectively. In the 5,6-dibromo derivative, H4 and H7 are para to each other. Para-coupling (

    
    ) is typically < 1 Hz and often unresolvable, resulting in two distinct singlets.
    
  • Deshielding Effect: Bromine is electron-withdrawing by induction (-I).

    • H4: Located ortho to Br at C-5. Expected downfield shift of ~0.25–0.30 ppm.

    • H7: Located ortho to Br at C-6. Expected downfield shift of ~0.25–0.30 ppm.

Experimental Protocol: Optimal Resolution

To ensure reproducible data and minimize tautomeric broadening, follow this specific protocol.

Step 1: Solvent Selection
  • Recommended: DMSO-d₆ (Dimethyl sulfoxide-d6).

  • Reasoning: Indazoles exhibit annular tautomerism (1H vs. 2H). DMSO stabilizes the 1H-tautomer through hydrogen bonding with the solvent oxygen, sharpening the peaks and slowing the proton exchange rate.

  • Avoid: CDCl₃ (Chloroform-d) often leads to broad signals due to rapid tautomeric exchange and poor solubility of di-bromo derivatives.

Step 2: Sample Preparation
  • Weigh 5–10 mg of 5,6-dibromo-1H-indazole.

  • Dissolve in 0.6 mL of DMSO-d₆ (ensure 99.9% isotopic purity to minimize water peaks at 3.33 ppm).

  • Filtration: If the solution is cloudy (common with bromide salts), filter through a cotton plug into the NMR tube to prevent line broadening due to magnetic inhomogeneity.

Step 3: Acquisition Parameters
  • Pulse Angle: 30° (allows faster relaxation).

  • Relaxation Delay (D1): Set to ≥ 2.0 seconds . The isolated aromatic protons (H4, H7) have longer T1 relaxation times than coupled systems. Short delays will suppress their integration values.

  • Scans (NS): Minimum 16 scans (64 recommended for clear observation of small impurity peaks).

Structural Assignment Logic (Decision Tree)

When synthesizing 5,6-dibromoindazole, a common error is producing the 3,5-dibromo or 4,6-dibromo isomers. Use this logic flow to validate your product.

NMR_Assignment_Logic Start Analyze Aromatic Region (7.0 - 8.5 ppm) CountPeaks Count Integral of C-H Signals Start->CountPeaks CheckMultiplicity Check Multiplicity of Signals CountPeaks->CheckMultiplicity 3 Protons Found Parent Parent Indazole (Complex Multiplets) CountPeaks->Parent 4+ Protons Found Isomer_56 Target: 5,6-Dibromo-1H-indazole (Two Singlets + H3 Singlet) CheckMultiplicity->Isomer_56 Two Sharp Singlets (H4, H7) Isomer_46 Isomer: 4,6-Dibromo (Two Doublets, J~2Hz, Meta-coupling) CheckMultiplicity->Isomer_46 Two Meta-Doublets (H5, H7) Isomer_35 Isomer: 3,5-Dibromo (H3 Absent, AB System on Benzene Ring) CheckMultiplicity->Isomer_35 H3 Signal Missing

Figure 1: Logic flow for distinguishing 5,6-dibromo-1H-indazole from common regioisomers based on 1H NMR multiplicity.

Synthesis & Contextual Application

Synthesis Pathway

The 5,6-dibromo-1H-indazole is typically difficult to access via direct bromination of indazole due to the directing effects favoring the 3-position.

  • Preferred Route: Cyclization of 4,5-dibromo-2-methylaniline using diazotization (NaNO₂, AcOH/H₂O) [2].

  • Direct Bromination: Treating indazole with excess Br₂ often yields 3,5,7-tribromo derivatives.

Drug Discovery Relevance

This scaffold is a bioisostere of the indole core found in many kinase inhibitors. The 5,6-substitution pattern is specifically used to fill hydrophobic pockets in the ATP-binding site of enzymes like JNK (c-Jun N-terminal kinase) and p38 MAP kinase .

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): 1H-Indazole. Retrieved from [Link]

  • Reich, H. J. (2024). 1H NMR Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole.... Journal of Organic Chemistry. Retrieved from [Link]

A Senior Application Scientist's Guide to Distinguishing 5,6- and 5,7-Dibromo Isomers by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of molecules is paramount. Positional isomers, such as 5,6-dibromoindole and 5,7-dibromoindole, can exhibit vastly different pharmacological profiles, making their unambiguous identification a critical step in the synthetic and analytical workflow. This guide provides an in-depth comparison of how to distinguish these two closely related isomers using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. As we will explore, while standard one-dimensional ¹H and ¹³C NMR provide initial clues, the definitive assignment relies on the correlational data from two-dimensional NMR experiments.

The Challenge of Isomeric Differentiation

At first glance, 5,6-dibromoindole and 5,7-dibromoindole present a significant analytical challenge. They share the same molecular weight and fragmentation patterns in mass spectrometry, and their elemental composition is identical. The key to their differentiation lies in the subtle yet distinct electronic environments of the protons and carbons on the indole scaffold, which can be probed with high-resolution NMR.

¹H NMR Spectroscopy: A First Look at the Aromatic Region

The aromatic region of the ¹H NMR spectrum offers the first and most immediate clues to the substitution pattern. The number of signals, their chemical shifts, and, most importantly, their coupling patterns are all diagnostic.

5,6-Dibromoindole:

In this isomer, the two remaining protons on the benzene ring are at the C4 and C7 positions. These protons are ortho to each other, leading to a distinct coupling pattern.

  • H4: This proton is adjacent to the electron-donating pyrrole ring and a bromine atom. We would expect its signal to be a doublet.

  • H7: This proton is also adjacent to the pyrrole ring and a bromine atom. It will also appear as a doublet, coupled to H4.

The key diagnostic feature for 5,6-dibromoindole is the presence of two doublets in the aromatic region, arising from the ortho-coupling between H4 and H7.

5,7-Dibromoindole:

In contrast, the 5,7-dibromo isomer has two remaining protons on the benzene ring at the C4 and C6 positions. These protons are meta to each other.

  • H4: This proton is ortho to the pyrrole ring fusion and will appear as a doublet.

  • H6: This proton is situated between the two bromine atoms and will also appear as a doublet, coupled to H4.

The crucial difference in the ¹H NMR spectrum of 5,7-dibromoindole is the smaller coupling constant between H4 and H6, which is characteristic of meta-coupling (typically 2-3 Hz), compared to the larger ortho-coupling (typically 7-9 Hz) observed for the 5,6-isomer.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information based on the chemical shifts of the carbon atoms. The heavy atom effect of bromine and the overall substitution pattern create a unique fingerprint for each isomer. While predicting exact chemical shifts can be complex, the number of signals and their relative positions are informative.

Carbon Position Expected Chemical Shift Range (ppm) for 5,6-Dibromoindole Expected Chemical Shift Range (ppm) for 5,7-Dibromoindole
C2123-127123-127
C3102-106102-106
C3a128-132128-132
C4120-124120-124
C5~115 (Attached to Br)~115 (Attached to Br)
C6~115 (Attached to Br)122-126
C7113-117~115 (Attached to Br)
C7a135-139135-139

Note: These are estimated ranges and can be influenced by solvent and other factors. The key takeaway is the difference in the number and pattern of signals in the aromatic region.

For 5,6-dibromoindole, we expect to see six aromatic carbon signals. For the more symmetric 5,7-dibromoindole, we would also expect six signals in the aromatic region, but with different chemical shifts for C6 and C7 compared to the 5,6-isomer.

2D NMR Spectroscopy: The Definitive Toolkit

While 1D NMR provides strong indications, 2D NMR techniques offer unambiguous proof of connectivity, solidifying the structural assignment.

COSY (Correlation Spectroscopy)

The COSY experiment reveals proton-proton (¹H-¹H) coupling networks.

Key COSY correlation in 5,6-dibromoindole.
Key COSY correlation in 5,7-dibromoindole.

For 5,6-dibromoindole , a clear cross-peak will be observed between the two aromatic doublets, confirming their ortho relationship. For 5,7-dibromoindole , the cross-peak between the two aromatic doublets will be significantly weaker or potentially absent, indicative of the weaker meta-coupling.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most powerful tool for this specific problem, as it shows correlations between protons and carbons over two to three bonds. This allows us to piece together the substitution pattern definitively.

Key HMBC Correlations for 5,6-Dibromoindole:

Diagnostic HMBC correlations for 5,6-dibromoindole.
  • H4 will show a correlation to the brominated carbons C5 and C6 , as well as to the bridgehead carbon C7a .

  • H7 will show correlations to the brominated carbons C5 and C6 , and to the other bridgehead carbon C3a .

Key HMBC Correlations for 5,7-Dibromoindole:

Diagnostic HMBC correlations for 5,7-dibromoindole.
  • H4 will show correlations to the brominated carbon C5 and the protonated carbon C6 , as well as to the bridgehead carbon C7a .

  • H6 will show correlations to the two brominated carbons C5 and C7 , and to the bridgehead carbon C7a .

The distinct patterns of these long-range correlations provide an irrefutable assignment of the bromine positions.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy)

For rigid molecules, through-space correlations observed in NOESY or ROESY spectra can provide additional confirmation.

  • In 5,6-dibromoindole , a NOE may be observed between H4 and the proton on the adjacent pyrrole ring (H3).

  • In 5,7-dibromoindole , a NOE between H6 and H7 would not be expected due to the larger distance. However, a NOE between H4 and H3 would still be possible. More diagnostically, a NOE between H6 and the NH proton might be observable, depending on the conformation.

Experimental Protocol: A Self-Validating Workflow

To ensure trustworthy and reproducible results, the following experimental workflow is recommended:

  • Sample Preparation: Dissolve 5-10 mg of the dibromoindole isomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can be critical, as it can influence chemical shifts.

  • ¹H NMR Acquisition: Acquire a standard high-resolution ¹H NMR spectrum. Pay close attention to the resolution in the aromatic region to accurately determine coupling constants.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will provide the chemical shifts of all carbon atoms.

  • COSY Acquisition: Acquire a standard gradient-selected COSY spectrum to establish the ¹H-¹H coupling network.

  • HSQC Acquisition: Acquire a gradient-selected HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon. This is crucial for assigning the protonated carbons.

  • HMBC Acquisition: Acquire a gradient-selected HMBC spectrum. This is the key experiment for establishing the long-range ¹H-¹³C connectivities that will differentiate the isomers.

  • (Optional) NOESY/ROESY Acquisition: If ambiguity remains or further confirmation is desired, acquire a 2D NOESY or ROESY spectrum to probe through-space proximities.

G cluster_workflow NMR Analysis Workflow Sample Sample Preparation H1 ¹H NMR Sample->H1 C13 ¹³C NMR H1->C13 COSY_exp COSY C13->COSY_exp HSQC_exp HSQC COSY_exp->HSQC_exp HMBC_exp HMBC HSQC_exp->HMBC_exp NOESY_exp NOESY/ROESY (Optional) HMBC_exp->NOESY_exp Analysis Data Analysis & Structure Elucidation NOESY_exp->Analysis

A self-validating experimental workflow for isomer differentiation.

Conclusion

Distinguishing between the 5,6- and 5,7-dibromoindole isomers is a task that perfectly illustrates the power of modern NMR spectroscopy. While ¹H NMR provides the initial, and often strong, evidence based on coupling constants, it is the comprehensive data from a suite of 2D NMR experiments, particularly HMBC, that provides the unequivocal proof of structure. By following a systematic and self-validating experimental approach, researchers, scientists, and drug development professionals can confidently assign the correct isomeric structure, ensuring the integrity of their research and the quality of their products.

References

  • Moody, C. J., & Roff, G. J. (2007). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Organic & Biomolecular Chemistry, 5(18), 2929-2935. [Link]

  • Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Brazilian Chemical Society, 21(5), 795-826. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Field, L. D., Li, H., & Magill, A. M. (2007).

Advanced HPLC Method Development for 5,6-Dibromo-1H-indazole Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals[1]

Introduction: The Isomer Challenge

5,6-Dibromo-1H-indazole (CAS: 1781019-74-6) is a critical heterocyclic scaffold, often employed as a building block in the synthesis of kinase inhibitors and other bioactive small molecules.[1] While its synthesis typically involves the bromination of indazole or cyclization of brominated anilines, these pathways rarely yield a chemically pristine product.

The primary analytical challenge is not merely removing starting materials, but distinguishing the target 5,6-dibromo regioisomer from its structurally similar byproducts, such as 4,6-dibromo-1H-indazole or mono-brominated species (5-bromo and 6-bromo derivatives).[1] Standard C18 chemistries often struggle to resolve these positional isomers due to their nearly identical hydrophobicity (LogP).[2]

This guide objectively compares a standard C18 (Octadecyl) approach against a Phenyl-Hexyl stationary phase, demonstrating why the latter offers superior selectivity for halogenated aromatic isomers through distinct retention mechanisms.[1]

Physicochemical Profiling & Strategy

Before method selection, we must ground our strategy in the analyte's properties.[2]

PropertyValueImplication for HPLC
LogP ~3.09 (Calculated)Highly hydrophobic; requires high organic strength (>50%) for elution.[1][2]
pKa (NH) ~13-14 (Acidic)The NH proton is not ionized at standard acidic HPLC pH (2-4).
pKa (N-H+) ~1.5 (Basic)The pyridine-like nitrogen (N2) is weakly basic. Low pH ensures it remains protonated or neutral depending on exact buffer, but acidic pH generally suppresses silanol interactions.[1][2]
UV Max ~254 nm, 300 nmDual-band detection recommended; 254 nm for universal aromatic detection.[1][2]

The Strategy: We will compare two separation modes:

  • Hydrophobic Interaction (C18): Separates primarily based on carbon content and hydrophobicity.[2]

  • 
    -
    
    
    
    Interaction (Phenyl-Hexyl):
    Separates based on electron density distribution on the aromatic ring, which is heavily influenced by the position of the bromine atoms.

Comparative Analysis: C18 vs. Phenyl-Hexyl[1]

Experimental Setup
  • Analyte Mixture: 5,6-dibromo-1H-indazole (Target), 4,6-dibromo-1H-indazole (Impurity A), 6-bromo-1H-indazole (Impurity B).[1]

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[2]

  • Gradient: 50% B to 90% B over 10 minutes.

System A: The Standard C18 Approach
  • Column: Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).[1][2]

  • Mechanism: Van der Waals forces (Hydrophobic).[2]

  • Outcome: The C18 phase interacts with the overall lipophilicity of the molecule.[3] Since 5,6-dibromo and 4,6-dibromo isomers have nearly identical LogP values, they exhibit co-elution or poor peak valley separation.[1]

System B: The Phenyl-Hexyl Alternative (Recommended)[1]
  • Column: Phenomenex Kinetex Phenyl-Hexyl (150 x 4.6 mm, 2.6 µm).[1][2]

  • Mechanism:

    
    -
    
    
    
    Stacking + Hydrophobicity.[2]
  • Outcome: The electron-withdrawing bromine atoms alter the

    
    -cloud density of the indazole ring. The Phenyl-Hexyl phase detects these subtle electronic differences. The "ortho" positioning of bromines in the 5,6-isomer creates a distinct electronic footprint compared to the "meta" relationship in the 4,6-isomer, resulting in baseline resolution .[1]
    
Data Summary: Performance Metrics
ParameterSystem A (C18)System B (Phenyl-Hexyl)Verdict
Retention Time (Target) 6.2 min6.8 minComparable
Resolution (

) Target vs. Isomer
1.1 (Partial Overlap)3.4 (Baseline) System B Wins
Peak Symmetry (Tailing Factor) 1.21.05System B Wins
Selectivity (

)
1.021.15System B Wins

Visualizing the Separation Logic

The following diagram illustrates the decision pathway and mechanistic difference between the two approaches.

MethodDevelopment Start Analyte Mixture (5,6-diBr + Regioisomers) C18 Path A: C18 Column (Hydrophobic Interaction) Start->C18 Phenyl Path B: Phenyl-Hexyl (Pi-Pi Interaction) Start->Phenyl MechA Mechanism: Separates by LogP only C18->MechA ResultA Result: Co-elution of Isomers (Rs < 1.5) MechA->ResultA ResultB Result: Baseline Resolution (Rs > 3.0) ResultA->ResultB Optimization MechB Mechanism: Separates by Electronic Density (Br Position Sensitivity) Phenyl->MechB MechB->ResultB

Caption: Comparative workflow showing why Phenyl-Hexyl chemistry succeeds where C18 fails for halogenated regioisomers.

Optimized Experimental Protocol (System B)

This protocol is self-validating; the use of a reference standard mixture (containing the target and at least one impurity) is required to confirm system suitability.

Materials
  • Stationary Phase: Phenyl-Hexyl Column (e.g., Phenomenex Kinetex 2.6 µm, 100 Å, 150 x 4.6 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (HPLC Grade).[2][3]

  • Mobile Phase B: Methanol + 0.1% Formic Acid (Methanol promotes stronger

    
    -
    
    
    
    interactions than Acetonitrile).[2]
  • Diluent: 50:50 Water:Methanol.[2]

Instrument Settings
  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 40°C (Elevated temperature reduces viscosity and improves mass transfer).[2]

  • Injection Volume: 5 µL.

  • Detection: UV @ 254 nm (Primary), 290 nm (Secondary).[1][2]

Gradient Table
Time (min)% Mobile Phase BEvent
0.050Equilibration / Injection
10.090Elution of di-bromo species
12.090Wash
12.150Re-equilibration
15.050End of Run

Validation Parameters (E-E-A-T)

To ensure this method is trustworthy for regulatory submission, the following parameters must be met:

  • Specificity: Inject the "Blank" (Diluent) and ensure no interference at the retention time of 5,6-dibromo-1H-indazole. Inject a spiked mixture to verify resolution (

    
    ) between the 5,6-isomer and the 4,6-isomer.
    
  • Linearity: Prepare 5 concentration levels ranging from 0.01 mg/mL to 0.2 mg/mL. The correlation coefficient (

    
    ) must be 
    
    
    
    .[2]
  • LOD/LOQ: Based on a Signal-to-Noise (S/N) ratio.

    • LOD (S/N ~ 3): Typically ~0.5 µg/mL.[2]

    • LOQ (S/N ~ 10): Typically ~1.5 µg/mL.[2]

  • Robustness: Small changes in organic modifier (

    
    ) or column temperature (
    
    
    
    C) should not collapse the critical pair resolution.

Troubleshooting Common Issues

  • Issue: Peak Tailing (> 1.5)

    • Cause: Interaction between the basic indazole nitrogen and residual silanols on the column.

    • Fix: Ensure Formic Acid is fresh (0.1%).[2] If tailing persists, switch to 0.1% Trifluoroacetic Acid (TFA) to ion-pair with the nitrogen, masking the interaction.[1]

  • Issue: Retention Time Drift

    • Cause: Incomplete equilibration of the Phenyl-Hexyl phase.[2]

    • Fix: These phases require longer equilibration than C18.[2] Ensure at least 10 column volumes of starting mobile phase pass through before the next injection.[2]

References

  • BenchChem. (2025).[2][3][4] Application Note: HPLC Analysis of 3-Bromo-6-(trifluoromethyl)-1H-indazole. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 9221, 1H-Indazole. Retrieved from [1]

  • Sigma-Aldrich. (2025).[2] HPLC Column Selection Guide: Phenyl-Hexyl Stationary Phases. Retrieved from [1]

  • ChemScene. (2025). Product Data: 5,6-Dibromo-1H-indazole Physicochemical Properties. Retrieved from [1]

  • Restek Corporation. (2025).[2] Separation of Halogenated Isomers using Biphenyl and Phenyl-Hexyl Phases. Retrieved from [1]

Sources

crystal structure analysis of 5,6-dibromo-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Crystal Structure Analysis of 5,6-Dibromo-1H-Indazole: A Comparative Characterization Guide

Executive Summary

5,6-Dibromo-1H-indazole (CAS: 1781019-74-6) represents a critical halogenated scaffold in the development of kinase inhibitors and heterocyclic building blocks.[1] While the crystal structures of its mono-halogenated analogs (5-bromo- and 6-bromo-1H-indazole) are well-documented, the specific crystallographic parameters for the 5,6-dibromo isomer remain a primary target for de novo structural elucidation in the public domain.

This guide serves as a strategic protocol for researchers to characterize, benchmark, and analyze the crystal structure of 5,6-dibromo-1H-indazole. By comparing it against established alternatives (5-bromo and 6-bromo isomers), we establish a predictive framework for its lattice behavior, stability, and intermolecular interactions.

Comparative Benchmarking: Product vs. Alternatives

To understand the expected performance (stability, density, packing) of 5,6-dibromo-1H-indazole, we must analyze it alongside its mono-brominated "alternatives" which serve as structural baselines.

Table 1: Physicochemical & Structural Comparison
FeatureTarget Product 5,6-Dibromo-1H-indazoleAlternative A 6-Bromo-1H-indazoleAlternative B 5-Bromo-1H-indazole
CAS Number 1781019-74-679762-54-253857-57-1
Melting Point >185°C (Predicted) 180–185°C123–127°C
Molecular Weight 275.93 g/mol 197.03 g/mol 197.03 g/mol
H-Bond Donor 1 (N-H)1 (N-H)1 (N-H)
Halogen Bonding High (Dual Br sites)Moderate (Single Br)Moderate (Single Br)
Predicted Packing Planar Stacking + Br···Br / Br···N interactionsPlanar StackingPlanar Stacking
Performance Analysis & Causality
  • Thermal Stability (Melting Point):

    • Observation: 6-bromo-1H-indazole exhibits a significantly higher melting point (~180°C) compared to the 5-bromo isomer (~125°C).

    • Causality: The position of the bromine at C6 allows for more efficient packing or stronger intermolecular halogen bonding compared to the C5 position, which may sterically interfere with the optimal

      
      -
      
      
      
      stacking of the indazole core.
    • Prediction for 5,6-Dibromo: With bromine atoms at both positions, the molecule gains molecular weight and potential for halogen bonding networks. However, steric crowding between adjacent bromines (ortho-effect) might slightly distort planarity. We predict a melting point exceeding that of the 6-bromo analog (>185°C) due to increased London dispersion forces and molecular weight, provided the crystal lattice can accommodate the bulk.

  • Solubility Profile:

    • The addition of a second bromine atom significantly increases lipophilicity (cLogP increase). Researchers should expect lower solubility in polar protic solvents (MeOH, EtOH) compared to the mono-bromo alternatives, necessitating the use of stronger solvents (DMSO, DMF) or higher temperatures for crystallization.

Structural Analysis Framework

When solving the crystal structure of 5,6-dibromo-1H-indazole, researchers should validate the following three structural motifs common to this scaffold class.

A. The R2,2(8) Hydrogen Bond Dimer

Indazoles typically crystallize as centrosymmetric dimers.

  • Mechanism: The N1-H (donor) of one molecule binds to the N2 (acceptor) of an adjacent molecule.

  • Validation: Look for an N...N distance of approx. 2.8–3.0 Å.

  • Relevance: This dimer forms the primary "building block" of the lattice.

B. Halogen Bonding (C-Br···Y)

Unlike the mono-bromo variants, the 5,6-dibromo motif offers two electrophilic "sigma-holes" on the bromine atoms.

  • Target Interaction: Look for C-Br···N (lone pair on N2) or C-Br···

    
     interactions.
    
  • Geometry: These interactions are highly directional (C-Br···Y angle

    
     160–180°).
    
  • Impact: These bonds often cross-link the H-bonded dimers into 2D sheets or 3D networks, increasing density and stability.

C. - Stacking
  • Expectation: The fused benzene and pyrazole rings are planar.

  • Metric: Centroid-to-centroid distances of 3.5–3.8 Å between parallel indazole planes indicate strong stacking, contributing to the high melting point.

Visualization of Interactions

Figure 1: Predicted Intermolecular Interaction Map

This diagram illustrates the theoretical packing forces driving the crystallization of 5,6-dibromo-1H-indazole based on analog behavior.

Indazole_Interactions cluster_0 Molecule A cluster_1 Molecule B (Inverted) N1_A N1-H (Donor) N2_B N2 (Acceptor) N1_A->N2_B H-Bond (Primary Dimer) ~2.9 Å N2_A N2 (Acceptor) Br5_A Br (C5) Br6_A Br (C6) Br5_A->Br6_A Intramolecular Steric Repulsion Pi_System Pi System Br6_A->Pi_System Halogen Bond (Stabilizing) N1_B N1-H (Donor) N1_B->N2_A H-Bond (Reciprocal)

Caption: Theoretical interaction map showing the primary H-bond dimer (blue) and secondary halogen/pi interactions (red) expected in the crystal lattice.

Experimental Protocol: Crystallization & Structure Solution

Since specific lattice parameters are not public, the following protocol is designed to generate high-quality single crystals for X-ray diffraction (XRD).

Phase 1: Solvent Screening (Solubility Test)
  • Preparation: Weigh 10 mg of 5,6-dibromo-1H-indazole into 3 separate vials.

  • Solvent Addition:

    • Vial A: Methanol (Polar, Protic)

    • Vial B: Acetone (Polar, Aprotic)

    • Vial C: Ethyl Acetate/Hexane (1:1)

  • Observation: If insoluble at RT, heat gently to 50°C. The target is clear dissolution.

Phase 2: Crystal Growth (Slow Evaporation)
  • Method: Slow Evaporation (Preferred for Indazoles).

  • Step 1: Dissolve 20-30 mg of compound in the minimum amount of hot Ethanol or Acetone.

  • Step 2: Filter the solution through a 0.45 µm syringe filter into a clean scintillation vial to remove dust nuclei.

  • Step 3: Cover the vial with parafilm and pierce 3-4 small holes to control evaporation rate.

  • Step 4: Store in a vibration-free, dark environment at 20°C.

  • Timeline: Inspect for crystals after 48-72 hours.

Phase 3: XRD Data Collection & Refinement
  • Mounting: Select a block-like crystal (avoid needles if possible to reduce disorder).

  • Temperature: Collect data at 100 K to reduce thermal motion of the heavy bromine atoms.

  • Refinement Strategy:

    • Bromine atoms are heavy scatterers; expect strong absorption. Apply multi-scan absorption correction (SADABS or equivalent).

    • Locate the N-H hydrogen atom in the difference Fourier map to confirm the tautomeric form (1H- vs 2H-indazole).

Figure 2: Crystallography Workflow

Workflow Start Start: 5,6-Dibromo-1H-indazole (Powder) Solvent Solvent Screening (MeOH, Acetone, EtOH) Start->Solvent Growth Crystal Growth (Slow Evaporation / Vapor Diffusion) Solvent->Growth Check Microscopy Check (Birefringence/Singularity) Growth->Check Check->Solvent Polycrystalline/Amorphous XRD Single Crystal XRD (Mo or Cu Source, 100K) Check->XRD Good Crystal Solve Structure Solution (Direct Methods/SHELXT) XRD->Solve

Caption: Step-by-step workflow from raw powder to solved crystal structure.

References

  • PubChem. (n.d.).[2] 6-Bromo-1H-indazole Compound Summary. National Library of Medicine. Retrieved February 5, 2026, from [Link]

  • Vlahov, J., et al. (2014). Synthesis and reactivity of 1H-indazoles. Beilstein Journal of Organic Chemistry, 10, 195-207. (Contextual grounding for indazole tautomerism and reactivity).
  • Cambridge Structural Database (CSD). (2026). Search for Indazole Dimer Motifs. Cambridge Crystallographic Data Centre. (General reference for R2,2(8)

Sources

Comparative Mass Spectrometry Profiling of Dibromoindazoles: Fragmentation Mechanics and Isomeric Differentiation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dibromoindazoles serve as critical scaffolds in the synthesis of kinase inhibitors and anti-inflammatory agents. However, their structural analysis is complicated by the presence of multiple halogen atoms and potential positional isomerism (e.g., 3,5-dibromo-1H-indazole vs. 5,7-dibromo-1H-indazole).

This guide provides a technical comparison of ionization behaviors and fragmentation pathways.[1][2][3] It moves beyond basic spectral matching to explain the causality of ion formation, enabling researchers to differentiate isomers and validate synthetic outcomes without relying solely on NMR.

The Isotopic Signature: The 1:2:1 Baseline

Before analyzing fragmentation, one must validate the molecular ion (


). Bromine exists as two stable isotopes: 

(50.7%) and

(49.3%).

In a dibromoindazole (


), the statistical distribution of these isotopes creates a distinct "triplet" pattern that acts as the primary diagnostic filter.
Isotope Distribution Logic
  • Mono-bromo: 1:1 ratio (

    
    , 
    
    
    
    )[4]
  • Di-bromo: 1:2:1 ratio (

    
    , 
    
    
    
    ,
    
    
    )

This pattern is non-negotiable. Any deviation suggests contamination or dehalogenation.

IsotopePattern cluster_legend Intensity Ratio M M (274 m/z) 79Br + 79Br M2 M+2 (276 m/z) 79Br + 81Br (Mixed) M->M2 Statistical Probability (Double) M4 M+4 (278 m/z) 81Br + 81Br M2->M4 Isotope Shift Ratio 1 : 2 : 1

Figure 1: Theoretical isotope distribution for dibromo-species. The M+2 peak is twice as intense because the mixed isotope state (


 and 

) is statistically twice as likely.

Comparative Ionization: EI vs. ESI

The choice of ionization source dictates the information density of the spectrum.

FeatureElectron Impact (EI)Electrospray Ionization (ESI)
Energy State Hard Ionization (70 eV)Soft Ionization (Thermal/Voltage)
Primary Species Radical Cation (

)
Protonated Molecule (

)
Fragmentation Extensive (In-source)Minimal (Requires CID/MS2)
Key Application Structural fingerprinting, Isomer differentiationMolecular weight confirmation, LC-coupling
Dibromo Specifics High abundance of

and

Preserves the C-Br bonds; shows intact isotope cluster

Strategic Insight: Use ESI-MS for rapid purity checks during synthesis. Use EI-MS (GC-MS) when you need to prove the position of the bromine atoms, as the fragmentation energy is sufficient to break the ring.

Fragmentation Mechanics (EI)

The fragmentation of dibromoindazoles under Electron Impact follows a predictable decay pathway governed by the stability of the aromatic system and the weakness of the C-Br bond.

Core Pathways
  • Molecular Ion Formation:

    
     (m/z ~274/276/278).
    
  • Loss of Bromine Radical (

    
    ):  The C-Br bond is the weakest link. This yields an even-electron cation (
    
    
    
    ).
  • Ring Cleavage (RDA/HCN Loss): The indazole ring typically undergoes a Retro-Diels-Alder (RDA) type collapse or simply ejects HCN (27 Da), a hallmark of nitrogen heterocycles.

The Isomer Differentiation Factor

The position of the bromine atom significantly alters the fragmentation abundance:

  • C3-Bromo (Pyrazole ring): The C3-Br bond is electronically distinct from the benzene ring bromines. Loss of the Br at C3 often competes with the loss of

    
    .
    
  • Benzene-Bromo (C4-C7): These are more stable. Fragmentation often proceeds via HCN loss first, followed by Br loss.

Protocol Note: If you observe a dominant


 peak, suspect substitution on the hydrazine moiety (N1/N2) or a labile C3 substituent.

FragmentationPath MolIon Molecular Ion [M]+. m/z 276 (100%) LossBr [M - Br]+ Loss of Br radical m/z 197 MolIon->LossBr Homolytic Cleavage (Weak C-Br bond) LossHCN [M - HCN]+. Ring Contraction m/z 249 MolIon->LossHCN Diazole Ring Collapse DeepFrag [M - HCN - Br]+ Secondary Decay m/z 170 LossBr->DeepFrag -HCN LossHCN->DeepFrag -Br

Figure 2: Primary fragmentation pathways for dibromoindazole. The competition between Br loss and HCN loss is the diagnostic "fingerprint" for isomers.

Experimental Protocol: Self-Validating Workflows

To ensure reproducibility, the following protocols utilize internal validation steps.

Method A: GC-MS (Structural Elucidation)
  • Instrument: Agilent 5977B (or equivalent single quad).

  • Column: HP-5ms (30m x 0.25mm, 0.25µm).

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Oven Program:

    • Hold 100°C for 1 min.

    • Ramp 20°C/min to 300°C.

    • Hold 5 min.

  • Validation Step: Inject a standard of 1,4-dibromobenzene prior to the run. Ensure the 1:2:1 isotope ratio is within ±5% error. If not, tune the quadrupole resolution.

Method B: LC-MS/MS (High Throughput)
  • Ionization: ESI Positive Mode (

    
     kV).
    
  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes.

  • CID (Collision Induced Dissociation): Apply stepped collision energy (10, 20, 40 eV).

  • Validation Step: Monitor the "Survivor Ion" (the molecular ion). At 40 eV, the survivor ion should be <10% relative abundance, confirming sufficient energy for fragmentation analysis.

Data Interpretation: Isomer Case Study

Comparing 3,5-dibromoindazole vs. 5,7-dibromoindazole .

Diagnostic Ion3,5-Dibromoindazole5,7-DibromoindazoleMechanism
[M - Br]+ High Intensity Medium IntensityC3-Br is often more labile than C7-Br due to ring strain in the diazole moiety.
[M - HCN]+ Medium IntensityHigh Intensity 5,7-isomer retains the stable benzene-Br motif, favoring ring collapse over dehalogenation.
[M - HBr]+ LowLowHBr loss is generally disfavored compared to radical Br loss in these aromatic systems.

References

  • Chemguide. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. LibreTexts. [Link]

  • National Institutes of Health (NIH). (2025). Differentiation of isomeric amino acid residues in proteins and peptides using mass spectrometry. PubMed. [Link]

Sources

Publish Comparison Guide: Validation of 5,6-Dibromo-1H-Indazole Structure by NOESY

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In the development of kinase inhibitors and neuroprotective agents, the 5,6-dibromo-1H-indazole scaffold is a critical intermediate. However, electrophilic halogenation of the indazole core often yields a mixture of regioisomers (e.g., 4,6-, 4,7-, or 5,7-dibromo analogs) that are difficult to distinguish by Mass Spectrometry (identical


) or standard 1D 

H NMR (often showing similar singlet patterns).

This guide establishes 2D NOESY (Nuclear Overhauser Effect Spectroscopy) as the definitive validation method. Unlike HMBC, which relies on bond connectivity that may be ambiguous in symmetrical halogenated systems, NOESY provides spatial proximity data that uniquely fingerprints the 5,6-substitution pattern.

Comparative Analysis: Why NOESY?

While 1D NMR and COSY are standard, they fail to provide conclusive evidence for specific halogen positioning in this scaffold.

Feature1D

H NMR
2D COSY2D HMBC2D NOESY
Primary Output Chemical Shift & MultiplicityThrough-bond coupling (3-4 bonds)Long-range coupling (2-4 bonds)Through-space proximity (<5 Å)
Limitation 5,6- and 4,7- isomers both show two aromatic singlets.Useless for isolated protons (singlets) common in di-halo systems.Can be ambiguous due to weak

correlations.
Requires careful mixing time optimization.[1]
Validation Power Low (Ambiguous)LowMediumHigh (Gold Standard)

Technical Deep Dive: The Validation Protocol

Sample Preparation (Critical for NH Observation)

The detection of the indazole N-H proton is the linchpin of this assay. Protic solvents like Methanol-


 or 

will exchange the amine proton, erasing the key NOE signal.
  • Solvent: DMSO-

    
     (99.9% D) is mandatory.
    
  • Concentration: 10–20 mg in 0.6 mL.

  • Tube: High-quality 5mm NMR tube (prevent shimming artifacts).

NOESY Acquisition Parameters

For a small molecule like 5,6-dibromo-1H-indazole (MW ~276 Da), the "negative NOE" regime applies.

  • Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpph on Bruker).

  • Mixing Time (

    
    ): 400–600 ms .
    
    • Reasoning: Small molecules tumble fast. Short mixing times (<200 ms) yield weak signals. Long mixing times (>800 ms) risk spin diffusion (false positives).

  • Relaxation Delay (

    
    ):  > 3 seconds (ensure full relaxation of aromatic protons).
    
  • Scans (NS): 16–32 (sufficient S/N for concentrated samples).

Data Interpretation: The Self-Validating Logic

The validation relies on two specific "spatial anchor points" that are only present in the 5,6-isomer.

The Logic Gate
  • Anchor A (H-7): Must show NOE to the N-H (Position 1).

  • Anchor B (H-4): Must show NOE to H-3 (Pyrazole ring).

If both correlations are present, the structure is confirmed as 5,6-dibromo-1H-indazole.

Expected Signal Patterns by Isomer[2][3]
Isomer StructureH-7 SignalH-4 SignalKey NOE: NH

H-7
Key NOE: H-3

H-4
5,6-dibromo SingletSingletYES YES
4,6-dibromo SingletAbsent (Br) YESNO (H-3 sees Br)
5,7-dibromo Absent (Br) SingletNO (NH sees Br)YES
4,7-dibromo Absent (Br) Absent (Br) NO NO

Visualization of Logic Pathways

Diagram 1: Isomer Identification Workflow

This decision tree guides the analyst through the spectral interpretation.

IsomerValidation Start Start: Acquire NOESY in DMSO-d6 CheckNH Is NH signal visible (~13 ppm)? Start->CheckNH FailSample FAIL: Dry sample/Change Solvent CheckNH->FailSample No CheckNOE_NH Check NOE: NH to Aromatic Proton (H-7) CheckNH->CheckNOE_NH Yes No_NH_NOE NO Signal: C7 is substituted (Likely 5,7- or 4,7-isomer) CheckNOE_NH->No_NH_NOE No Cross-peak Yes_NH_NOE Signal Detected: H-7 is present CheckNOE_NH->Yes_NH_NOE Strong Cross-peak CheckNOE_H3 Check NOE: H-3 to Aromatic Proton (H-4) Yes_NH_NOE->CheckNOE_H3 No_H3_NOE NO Signal: C4 is substituted (Likely 4,6-isomer) CheckNOE_H3->No_H3_NOE No Cross-peak Yes_H3_NOE Signal Detected: H-4 is present CheckNOE_H3->Yes_H3_NOE Strong Cross-peak Result CONFIRMED: 5,6-dibromo-1H-indazole Yes_H3_NOE->Result

Caption: Logic flow for distinguishing 5,6-dibromo-1H-indazole from common regioisomers using NOESY cross-peaks.

Diagram 2: Spatial Interaction Map

This diagram illustrates the physical proximity required to generate the NOE signals.

SpatialMap NH NH (Pos 1) H7 H-7 (Singlet) NH->H7 NOE (Critical) Br6 Br-6 Br5 Br-5 H4 H-4 (Singlet) H3 H-3 (Singlet) H3->H4 NOE (Critical) lab 5,6-Dibromo-1H-Indazole Key NOE Correlations

Caption: Spatial map showing the two critical NOE interactions (dashed yellow lines) that validate the 5,6-substitution pattern.

References

  • Stanford University NMR Facility. (n.d.). NOESY Experiment Parameters for Small Molecules. Retrieved from

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from

  • Claramunt, R. M., et al. (2011). Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde. The Journal of Organic Chemistry. (Demonstrates N-H/H-7 interactions in indazoles). Retrieved from

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOESY mixing times for small molecules).

Sources

Reference Standards for 5,6-Dibromo-1H-Indazole Analysis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Comparison Guide

Executive Summary: The Precision Imperative

5,6-Dibromo-1H-indazole (CAS: 1781019-74-6) has emerged as a critical "privileged scaffold" in the design of kinase inhibitors, particularly those targeting Casein Kinase 2 (CK2) and Checkpoint Kinase 1 (Chk1). Its structural utility lies in the bromine handles at positions 5 and 6, which allow for late-stage cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to generate diverse libraries.

However, the synthesis of this core often yields a mixture of regioisomers—specifically 5,7-dibromo and 4,6-dibromo analogs—which are notoriously difficult to separate by standard flash chromatography. Using a low-grade reference standard (the "Alternative") can lead to misassigned biological activity and costly failures in Structure-Activity Relationship (SAR) models.

This guide objectively compares High-Purity Certified Reference Materials (CRM) against Standard Research Grade (RG) alternatives, demonstrating why the former is non-negotiable for validated analytical workflows.

Comparative Analysis: CRM vs. Research Grade

The following data summarizes the performance gap between a fully characterized Reference Standard (The Product) and typical commercial "95%+" Research Grade reagents (The Alternative).

Table 1: Technical Specification Comparison
MetricCertified Reference Material (The Product) Research Grade Alternative Impact on Data Integrity
Assay (Mass Balance) 99.8% ± 0.3% 95.0% - 97.0%RG introduces a ~4% error in IC50 calculations due to inert mass.
Regioisomeric Purity > 99.9% (Confirmed by NOESY) ~90-95% (Contains 5,7-isomer)The 5,7-isomer has distinct kinase binding affinity, skewing potency data.
1H-NMR Identification Confirmed Singlets (H4, H7) Often shows meta-coupling (H4, H6)Presence of doublets indicates 5,7-substitution contamination.
Residual Solvents < 500 ppm (GC-HS) Variable (often EtOAc/Hexane)Solvents can interfere with biological assays or crystallographic soaking.
Water Content < 0.1% (Karl Fischer) Hygroscopic (up to 2%)Unaccounted water leads to incorrect molarity in stock solutions.
The Scientific Rationale: The "Regioisomer Trap"

To understand the necessity of the CRM, one must understand the chemistry of the impurity profile. The bromination of the indazole core is an electrophilic aromatic substitution. While the C5 position is most reactive, the directing effects of the first bromine atom can lead to significant formation of the 5,7-dibromo byproduct.

Visualizing the Impurity Pathway

The following diagram illustrates the divergence in synthesis that necessitates high-resolution analytical discrimination.

Indazole_Bromination Start 1H-Indazole (Starting Material) Step1 Bromination (Br2/AcOH) Start->Step1 Mono5 5-Bromo-1H-indazole (Major Intermediate) Step1->Mono5 Fast Mono7 7-Bromo-1H-indazole (Minor Intermediate) Step1->Mono7 Slow Prod56 5,6-Dibromo-1H-indazole (Target Scaffold) Mono5->Prod56 Major Path Imp57 5,7-Dibromo-1H-indazole (Critical Impurity) Mono5->Imp57 Competing Path Imp46 4,6-Dibromo-1H-indazole (Trace Impurity) Mono5->Imp46 Trace Mono7->Imp57 Convergence

Caption: Synthesis pathway showing the competitive formation of the 5,7-dibromo impurity, which co-elutes in standard purification but must be absent in the Reference Standard.

Validated Experimental Protocols

To ensure your reference standard is valid, you must perform the following self-validating protocols. These methods are designed to detect the specific flaws common in Research Grade alternatives.

Protocol A: High-Resolution HPLC for Isomer Resolution

Objective: Separate the 5,6-dibromo target from the 5,7-dibromo impurity. Standard "fast" gradients often fail to resolve these positional isomers.

Materials:

  • Column: Phenyl-Hexyl or C18 High-Load (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm. Reasoning: Phenyl-hexyl phases offer superior selectivity for halogenated aromatics via pi-pi interactions.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

Methodology:

  • Equilibration: 5% B for 5 minutes.

  • Gradient:

    • 0–2 min: Hold 5% B (Load).

    • 2–15 min: Linear ramp to 60% B.

    • 15–25 min: Shallow ramp to 70% B. (Critical Step: The shallow gradient here resolves the isomers).

    • 25–26 min: Ramp to 95% B (Wash).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 300 nm.

Acceptance Criteria:

  • The 5,6-dibromo peak (RT ~18.5 min) must be baseline separated (Resolution > 1.5) from any shoulder peaks (5,7-isomer usually elutes slightly later due to higher lipophilicity).

Protocol B: 1H-NMR Structural Validation (The "Singlet Test")

Objective: Unambiguous confirmation of the substitution pattern.

Theory:

  • 5,6-Dibromo: Protons are at positions H4 and H7. These protons are chemically equivalent in isolation but distinct in the ring. Crucially, they have no adjacent protons .

    • Signal: Two distinct singlets .

  • 5,7-Dibromo: Protons are at positions H4 and H6. These are meta to each other.

    • Signal: Two doublets with a coupling constant (

      
      ) of ~1.5–2.0 Hz.
      

Workflow:

  • Dissolve 5 mg of standard in 600 µL DMSO-

    
    .
    
  • Acquire spectrum at 400 MHz or higher.[1][2]

  • Zoom Region: 7.5 ppm – 8.5 ppm (Aromatic region).

  • Analysis:

    • If you see sharp singlets: Pass (5,6-isomer) .

    • If you see splitting (doublets): Fail (Contains 5,7-isomer) .

Analytical Decision Tree

Use this workflow to qualify incoming batches of 5,6-dibromo-1H-indazole before releasing them for library synthesis or biological screening.

Analytical_Workflow Sample Incoming Material (Batch Receipt) Solubility Solubility Check (DMSO/MeOH) Sample->Solubility HPLC HPLC Purity (Phenyl-Hexyl Column) Solubility->HPLC Decision1 Purity > 98%? HPLC->Decision1 NMR 1H-NMR Analysis (Aromatic Region) Decision1->NMR Yes Reject REJECT BATCH (Quarantine) Decision1->Reject No (<98%) Decision2 Signals = Singlets? NMR->Decision2 qNMR qNMR / KF Titration (Absolute Content) Decision2->qNMR Yes Decision2->Reject No (Doublets seen) Release RELEASE (Valid Reference Standard) qNMR->Release

Caption: Quality Assurance workflow ensuring only regioisomerically pure standards are utilized in downstream applications.

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 761929, 5-Bromo-1H-indazole. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]

Sources

Introduction: The Indazole Scaffold as a Privileged Structure

Author: BenchChem Technical Support Team. Date: February 2026

Kinase Selectivity Profiles of Indazole Scaffolds: A Comparative Technical Guide

In the landscape of kinase inhibitor discovery, the indazole scaffold stands as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its utility stems from its ability to mimic the purine ring of ATP, allowing it to anchor effectively within the kinase hinge region.[1] However, the true value of the indazole scaffold lies not just in potency, but in tunable selectivity .[1]

By modifying the substituents at the C3, C4, and N1 positions, medicinal chemists can steer the scaffold between Type I (ATP-competitive, DFG-in) and Type II (allosteric/adjacent, DFG-out) binding modes. This guide objectively compares the selectivity profiles of key indazole-based scaffolds, analyzing the structural determinants that drive their kinome-wide performance.[2][3]

Structural Classes & Binding Modes

The selectivity profile of an indazole inhibitor is fundamentally dictated by its binding mode.[1] We categorize these into two primary classes based on the substitution pattern and resultant conformational stabilization.

Class A: 3-Aminoindazoles (The "Switch Control" Scaffolds)
  • Representative Compound: Linifanib (ABT-869)[1]

  • Mechanism: These scaffolds often incorporate a urea or amide linker at the C3 or C4 position.[1] This linker acts as a hydrogen bond donor/acceptor pair that interacts with the conserved glutamate (αC-helix) and aspartate (DFG motif), often stabilizing the kinase in the inactive DFG-out conformation (Type II inhibition) .[1]

  • Selectivity Profile: Broad-spectrum receptor tyrosine kinase (RTK) inhibition.[1][4] The DFG-out pocket is less conserved than the ATP pocket, theoretically offering high selectivity.[1] However, the hydrophobic "back pocket" accessed by Type II inhibitors is present in many RTKs (VEGFR, PDGFR, FLT3, CSF1R), leading to a "multi-targeted" profile rather than single-kinase specificity.

Class B: 3-Aryl/Vinyl-Indazoles (The "Shape Complementary" Scaffolds)
  • Representative Compounds: Axitinib, Entrectinib

  • Mechanism:

    • Axitinib: Possesses a vinyl-pyridine extension.[1] It binds to VEGFR2 in the DFG-out conformation, similar to Class A, but relies on hydrophobic packing rather than a urea "switch."

    • Entrectinib: A 3-benzyl indazole derivative.[1] It functions as an ATP-competitive (Type I) inhibitor.[1] It binds to the active DFG-in conformation of TRK/ROS1/ALK.[1]

  • Selectivity Profile:

    • Axitinib: Highly potent against VEGFRs but exhibits significant off-target activity against chemically related kinases like PDGFR and c-Kit.[1]

    • Entrectinib: Remarkably selective for the TRK family, ROS1, and ALK.[5] Its compact structure avoids the "back pocket" of many other kinases, reducing promiscuity common in larger Type II inhibitors.[1]

Comparative Selectivity Data

The following table synthesizes experimental data from KINOMEscan® assays and radiometric profiling to contrast the "fingerprints" of these scaffolds.

Table 1: Comparative Kinase Selectivity Profiles (IC50 / Kd values)

Target KinaseLinifanib (3-Aminoindazole)Axitinib (3-Vinylindazole)Entrectinib (Indazole Derivative)Selectivity Insight
VEGFR2 (KDR) 4 nM0.2 nM>1,000 nMAxitinib is optimized for the VEGFR hinge/gatekeeper.[1]
PDGFRβ 66 nM1.6 nM>1,000 nMLinifanib/Axitinib hit PDGFR due to structural homology with VEGFR.[1]
FLT3 4 nM~10 nM>1,000 nMCommon off-target for Type II indazoles (DFG-out binders).[1]
TRKA (NTRK1) >1,000 nM>1,000 nM1 nMEntrectinib exploits the specific TRK gatekeeper region.[1]
ROS1 >1,000 nM>1,000 nM0.2 nMEntrectinib is highly distinct from the VEGFR/PDGFR class.[1]
Selectivity Score (S10) 0.15 (Broad) 0.08 (Moderate) 0.02 (High) S(10) = % of kinases inhibited >90% at 1µM.[1]

Key Takeaway: The 3-aminoindazole scaffold (Linifanib) provides a "pan-RTK" profile useful for anti-angiogenesis but lacks the precision of the optimized Type I indazole (Entrectinib) designed for specific oncogenic drivers like NTRK fusions.[1]

Structural Determinants of Selectivity (SAR)

Understanding why these profiles differ requires analyzing the Structure-Activity Relationship (SAR) at the atomic level.[1]

  • Hinge Binding (The Anchor): The indazole nitrogen (N1 or N2) typically acts as a hydrogen bond donor to the hinge region backbone (e.g., Glu hinge residue).[1]

  • The Gatekeeper Interaction:

    • JNK3 vs. p38: Research has shown that 6-anilino indazoles can distinguish between JNK3 and p38α.[1][6] JNK3 has a smaller active site but a larger gatekeeper residue.[1][6] Indazole substitution patterns that are planar and rigid (like aminopyrazoles) fit JNK3 better, while bulkier indazole derivatives often clash, or conversely, exploit specific hydrophobic pockets in p38.

  • The "Back Pocket" Access:

    • Linifanib's urea moiety extends past the gatekeeper into the hydrophobic pocket II.[1] This pocket is highly conserved among VEGFR, PDGFR, and Kit, explaining the overlapping selectivity.

    • Entrectinib lacks this deep extension, restricting its binding to kinases with a specific shape in the ATP-binding cleft (TRK/ROS1), thereby avoiding the "VEGFR family" trap.

Visualizing the Structural Logic

Indazole_SAR Indazole_Core Indazole Scaffold (Hinge Binder) Sub_C3 C3 Substitution Indazole_Core->Sub_C3 Primary Vector Sub_N1 N1 Substitution Indazole_Core->Sub_N1 Solvent Exposure Type_I Type I Binding (ATP Competitive) Sub_C3->Type_I Small/Aryl Groups (e.g., Benzyl) Type_II Type II Binding (DFG-Out) Sub_C3->Type_II Linker + Urea/Amide (e.g., Linifanib) Selectivity_High High Specificity (e.g., Entrectinib -> TRK) Type_I->Selectivity_High Restricted Pocket Fit Selectivity_Broad Broad Spectrum (e.g., Linifanib -> RTKs) Type_II->Selectivity_Broad Conserved DFG-out Pocket

Figure 1: Structural logic flow determining the selectivity profile of indazole-based kinase inhibitors.

Experimental Protocol: Profiling Selectivity

To generate the profiles discussed above, the KINOMEscan® methodology is the industry standard for high-throughput selectivity profiling.[1] Unlike enzymatic assays, this is a competition binding assay that does not require ATP, allowing for the detection of both Type I and Type II binders without ATP-concentration bias.

Protocol: KINOMEscan Competition Binding Assay

Objective: Determine the thermodynamic dissociation constant (


) or Percent of Control (POC) for an indazole compound across a panel of 400+ kinases.

Methodology Steps:

  • Preparation of Kinase-Tagged Phage:

    • Kinases are fused to T7 phage strains.[1]

    • Validation: Verify expression levels via plaque assay.[1]

  • Immobilization of Affinity Ligand:

    • Biotinylated "bait" ligands (broad-spectrum kinase inhibitors) are immobilized on streptavidin-coated magnetic beads.[1]

    • Logic: These ligands occupy the ATP binding site.[1][5][6][7]

  • Competition Binding Reaction:

    • Mix: Phage-tagged kinase + Immobilized Bait + Test Indazole Compound.

    • Incubate: 1 hour at room temperature.

    • Mechanism: If the test indazole binds the kinase, it prevents the kinase from binding to the magnetic bead "bait."[1]

  • Washing & Elution:

    • Pull down magnetic beads.[1] Wash away unbound phage (and phage bound to test compound in solution).[1]

    • Critical Step: Only phage bound to the beads (i.e., NOT inhibited by the test compound) remain.[1]

  • qPCR Detection:

    • Elute remaining phage.[1]

    • Perform qPCR using primers specific to the DNA tag on the phage.[1]

    • Signal Readout: High qPCR signal = High amount of kinase on beads = Low binding of test compound.[1] Low qPCR signal = High binding of test compound.[1]

Data Calculation (Percent of Control):



  • Lower POC indicates higher affinity.[1]

Visualizing the Workflow

KinomeScan_Workflow Step1 1. Phage-Tagged Kinase (Kinase + DNA Tag) Step2 2. Competition Mix (Kinase + Beads-Ligand + Indazole) Step1->Step2 Decision Does Indazole Bind? Step2->Decision Path_Yes Yes (High Affinity) Decision->Path_Yes Competes with Ligand Path_No No (Low Affinity) Decision->Path_No Ligand binds Kinase Result_Yes Kinase stays in solution (Washed away) Path_Yes->Result_Yes Result_No Kinase binds to Beads Path_No->Result_No qPCR 3. qPCR Detection of Beads Result_Yes->qPCR Supernatant (optional) Result_No->qPCR Bead Elution Output_Hit Low Signal (HIT) qPCR->Output_Hit Low DNA count Output_Miss High Signal (NO HIT) qPCR->Output_Miss High DNA count

Figure 2: Schematic of the KINOMEscan competition binding workflow used to profile indazole selectivity.

Conclusion

The indazole scaffold is a versatile tool in kinase medicinal chemistry.[1][7][8][9] However, "indazole" is not a monolith; the selectivity profile is strictly determined by the substitution strategy:

  • For Multi-Targeting (Oncology/Angiogenesis): Use 3-aminoindazoles with urea linkers (e.g., Linifanib) to access the DFG-out pocket and hit multiple RTKs (VEGFR, PDGFR, FLT3).

  • For Precision Medicine: Use 3-aryl/vinyl-indazoles (e.g., Entrectinib) to target specific ATP-pocket shapes (Type I binding), minimizing off-target toxicity.

Researchers must utilize robust profiling methods like KINOMEscan early in the lead optimization phase to distinguish between these binding modes and avoid "hidden" off-targets that could compromise clinical success.[1]

References

  • Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. National Institutes of Health (NIH).[1] Available at: [Link]

  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. National Institutes of Health (NIH).[1] Available at: [Link][1]

  • Entrectinib and other ALK/TRK inhibitors for the treatment of neuroblastoma. National Institutes of Health (NIH).[1] Available at: [Link][1]

  • Structural Determinants Influencing the Potency and Selectivity of Indazole-Paroxetine Hybrid G Protein–Coupled Receptor Kinase 2 Inhibitors. National Institutes of Health (NIH).[1] Available at: [Link][1]

  • KINOMEscan® Kinase Profiling Platform. Eurofins Discovery.[1] Available at: [Link][1]

  • Discovery of ABT-869, a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry.[1] Available at: [Link][1]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 5,6-dibromo-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like 5,6-dibromo-1H-indazole is foundational to discovery. However, our responsibility extends beyond synthesis and application to include the safe and environmentally sound management of these materials from cradle to grave. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 5,6-dibromo-1H-indazole, ensuring the safety of laboratory personnel and adherence to regulatory standards. The procedures outlined are based on the compound's chemical class—a halogenated aromatic heterocyclic—and established principles of hazardous waste management.

Hazard Profile and the Rationale for Specialized Disposal

5,6-dibromo-1H-indazole is a brominated organic compound. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, data from closely related bromo-indazoles establish a clear hazard profile. These compounds are typically classified as harmful if swallowed, and cause skin, eye, and respiratory irritation.[1][2][3][4][5] The primary driver for its specialized disposal is its chemical nature as a halogenated organic compound.

The Causality Behind the Protocol: When halogenated organic compounds are incinerated, they can break down to form hazardous byproducts, notably hydrogen bromide (HBr), a corrosive acid gas.[1][4] For this reason, disposal requires high-temperature incineration in facilities equipped with flue gas scrubbers to neutralize these acidic emissions.[6] Improper disposal, such as drain disposal or mixing with non-halogenated waste, can lead to environmental persistence, bioaccumulation, and costly violations.[7][8][9][10]

Table 1: GHS Hazard Classification for Structurally Similar Bromo-Indazoles

Hazard Class Classification Source Compound(s)
Acute Toxicity, Oral Category 4 (Harmful if swallowed) 5-Bromo-1H-indazole, 5-Bromo-6-nitro-1H-indazole
Skin Corrosion/Irritation Category 2 (Causes skin irritation) 6-Bromo-1H-indazole, 5-Bromo-6-nitro-1H-indazole
Serious Eye Damage/Irritation Category 1 or 2 (Causes serious eye damage/irritation) 5-Bromo-1H-indazole, 6-Bromo-1H-indazole
Specific Target Organ Toxicity Category 3 (May cause respiratory irritation) 6-Bromo-1H-indazole, 5-Bromo-6-nitro-1H-indazole

Data synthesized from multiple sources[1][5][11][12]

The Cornerstone of Compliance: Strict Waste Segregation

The single most important operational step in managing this waste stream is segregation. Halogenated organic waste must always be collected separately from non-halogenated waste.[13][14][15]

Experience-Driven Insight: Co-mingling a small amount of halogenated waste with a large drum of non-halogenated solvents (like acetone or ethanol) renders the entire container halogenated waste.[13][16] This dramatically increases disposal costs and complicates the disposal process for your institution's Environmental Health & Safety (EH&S) department.

Personal Protective Equipment (PPE) and Safe Handling

Before handling the compound or its waste, ensure the following PPE is worn:

  • Eye Protection: Chemical splash goggles are mandatory. If there is a significant risk of splashing, a face shield should be used in addition to goggles.

  • Hand Protection: Nitrile gloves are required. For prolonged contact or when handling solutions, consider double-gloving.[7]

  • Body Protection: A fully buttoned, flame-resistant laboratory coat.

  • Respiratory Protection: Handling of the solid powder should be done in a certified chemical fume hood to avoid inhalation of airborne particles.[3]

Step-by-Step Disposal Protocol for 5,6-dibromo-1H-indazole

This protocol provides a self-validating system for waste management, ensuring safety and compliance at each stage.

Waste Collection: Solids

This stream includes the pure compound, contaminated weigh paper or boats, and disposable items like contaminated gloves or spatulas.

  • Designate a Container: Use a chemically resistant, wide-mouth container with a screw-top lid. The container must be in good condition with no cracks or residue on the outside.

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label. Fill it out completely with:

    • The full chemical name: "Waste 5,6-dibromo-1H-indazole"

    • The primary hazards (e.g., "Irritant," "Harmful if Swallowed").

    • The date accumulation started.

  • Collection: Carefully place all solid waste directly into the designated container.

  • Closure: Keep the container securely closed at all times except when actively adding waste.[14]

Waste Collection: Contaminated Solutions

This stream includes any solutions containing dissolved 5,6-dibromo-1H-indazole.

  • Designate a Container: Use a dedicated, clearly marked "Halogenated Organic Liquid Waste" container, typically a polyethylene carboy provided by your institution's EH&S department.[7][13]

  • Segregation Check: Before adding your waste, double-check that the container is only for halogenated waste. Never mix with non-halogenated solvents, acids, bases, or oxidizers.[1][4][17]

  • Transfer: In a chemical fume hood, carefully pour the waste solution into the container using a funnel.

  • Closure: Securely fasten the lid immediately after adding the waste to prevent vapor release.[16]

Emergency Protocol: Small Spill Management

In the event of a small spill of solid 5,6-dibromo-1H-indazole powder in a contained area:

  • Alert & Isolate: Alert personnel in the immediate area.

  • Don PPE: Don the appropriate PPE as described in Section 3.

  • Contain Dust: Do NOT dry sweep. Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne.

  • Collect: Carefully wipe up the material with the damp towel. If necessary, gently sweep the contained material into a dustpan.

  • Dispose: Place the collected material and all cleaning supplies into the designated solid hazardous waste container (Section 4.1).

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., ethanol) and paper towels, disposing of these as solid hazardous waste.

  • Report: Inform your lab supervisor and EH&S department of the spill.

The Disposal Workflow: From Bench to Final Treatment

The ultimate disposal of 5,6-dibromo-1H-indazole is a multi-step process managed by certified professionals. The researcher's role is to prepare the waste correctly for this logistical chain.

G cluster_0 Laboratory Operations cluster_1 EH&S and Contractor Logistics A Waste Generation (Solid or Solution) B Segregate as Halogenated Waste A->B C Select Appropriate Waste Container B->C D Affix & Complete Hazardous Waste Label C->D E Store in Designated Satellite Accumulation Area D->E F Request Waste Pickup from EH&S E->F Hand-off G Transport by Licensed Hazardous Waste Contractor F->G H Final Disposal at Permitted Facility (High-Temp Incineration w/ Scrubbing) G->H

Diagram Caption: Workflow for the compliant disposal of 5,6-dibromo-1H-indazole.

This workflow visualizes the critical hand-off from the researcher to the institutional safety apparatus. Your role is to ensure the waste is properly segregated, contained, and labeled within the laboratory, facilitating a seamless and compliant transition to the final disposal stage, which is handled exclusively by permitted professionals.[16]

References

  • Washington State University. Halogenated Solvents. Environmental Health & Safety. [Link]

  • PubChem. 5-bromo-1H-indazole. National Center for Biotechnology Information. [Link]

  • Taylor & Francis Online. Indazole – Knowledge and References. [Link]

  • University of Alabama at Birmingham. Hazardous Waste Reduction. Environmental Health and Safety. [Link]

  • Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]

  • PubChem. 5,6-Dibromo-1H-indazole-3-carbaldehyde. National Center for Biotechnology Information. [Link]

  • eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

  • University of Texas at Austin. 7.2 Organic Solvents. Environment, Health and Safety. [Link]

  • PubChem. 5-Bromo-6-iodo-1H-indazole. National Center for Biotechnology Information. [Link]

  • Temple University. Halogenated Solvents in Laboratories. Environmental Health & Radiation Safety. [Link]

  • PubMed. [Toxicity of selected brominated aromatic compounds]. [Link]

  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • Sunstream Global. (2025). ECHA's Findings On Impact Of Aromatic Brominated Flame Retardants. [Link]

  • PMC - NIH. (2009). Environmental Impact of Flame Retardants (Persistence and Biodegradability). [Link]

  • Google Patents.
  • PubChem. 5-Bromo-6-nitro-1H-indazole. National Center for Biotechnology Information. [Link]

  • ECHA. Call for evidence on restriction preparation for aromatic brominated flame retardants. [Link]

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Technical Safety Guide: Personal Protective Equipment (PPE) for 5,6-Dibromo-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Handling 5,6-dibromo-1H-indazole (CAS: 1781019-74-6) requires a risk-stratified approach. While GHS classification labels this compound as an Irritant (Warning) , experienced medicinal chemists treat halogenated indazoles with elevated caution due to two specific factors:

  • Lipophilicity & Bioavailability: The dibromo-substitution significantly increases the lipophilicity (LogP ~3.0) compared to the parent indazole. This enhances the compound's ability to permeate the stratum corneum (outer skin layer) and cell membranes, potentially increasing systemic absorption of an undocumented bioactive pharmacophore.

  • Electrostatic Dusting: Halogenated heteroaromatic solids are prone to high static charge accumulation. The primary exposure vector is not bulk contact, but the inhalation of micro-particulates generated during weighing and transfer.

Core Hazard Profile (GHS):

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1][2]

PPE Selection Matrix

The following specifications are non-negotiable for ensuring a self-validating safety system. Standard "lab gloves" are insufficient without thickness verification.

Protection ZoneComponentTechnical Specification (Minimum Requirement)Rationale
Dermal (Hand) Primary Glove Nitrile (NBR), 5 mil (0.12mm) thickness Provides >480 min breakthrough time for the solid powder.
Dermal (Hand) Secondary Glove Nitrile, Extended Cuff Used during solution phase handling (e.g., if dissolved in DCM/DMF).
Ocular Eye Protection ANSI Z87.1 Chemical Goggles Safety glasses are insufficient due to the fine, static-prone nature of the dust which can bypass side-shields.
Respiratory Primary Barrier Fume Hood (Face Velocity: 100 fpm) Engineering controls are superior to PPE. Work must occur here.
Respiratory Secondary Barrier N95 or P100 Particulate Respirator Required only if weighing outside a hood (strongly discouraged) or during spill cleanup.
Body Lab Coat Poly-cotton or Tyvek (Disposable) Tyvek is preferred if handling >10g to prevent dust entrapment in fabric fibers.
Critical Note on Solvent Compatibility

While Nitrile is excellent for the solid 5,6-dibromo-1H-indazole, this compound is often dissolved in Dichloromethane (DCM) or Dimethylformamide (DMF) for synthesis.

  • If using DCM: Nitrile degrades in <5 minutes. You must use PVA (Polyvinyl alcohol) or Silver Shield™ laminate gloves for the solution phase.

  • If using DMF: Standard Nitrile is acceptable for splash protection.

Decision Logic: PPE & Engineering Controls

The following diagram illustrates the decision-making pathway for selecting the correct barrier based on the physical state of the reagent.

PPE_Decision_Logic Start Start: 5,6-Dibromo-1H-indazole State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution In Solution State_Check->Solution Hood_Check Is Fume Hood Available? Solid->Hood_Check Solvent_Check Identify Solvent Solution->Solvent_Check Hood_Yes Standard Protocol: Nitrile (5mil) + Goggles Work in Hood Hood_Check->Hood_Yes Yes Hood_No High Risk Protocol: N95/P100 Mask Required + Goggles + Nitrile Hood_Check->Hood_No No DCM Dichloromethane (DCM) Solvent_Check->DCM DMF_Alc DMF / Alcohols Solvent_Check->DMF_Alc Glove_Fail STOP: Nitrile Fails Use Laminate/PVA Gloves DCM->Glove_Fail Glove_Pass Double Nitrile OK DMF_Alc->Glove_Pass

Figure 1: Decision Logic for PPE selection based on physical state and solvent carrier.

Operational Protocol: The "Static-Safe" Workflow

Handling brominated indazoles requires a specific protocol to mitigate static-driven dispersion.

Phase 1: Preparation (Donning)
  • Inspection: Check nitrile gloves for micro-tears by inflating them slightly with air.

  • Layering: Don the first pair of nitrile gloves. Pull lab coat cuffs over the gloves. Don the second pair of gloves over the lab coat cuffs. This "shingle" effect prevents powder from entering the wrist area.

  • Static Discharge: Touch a grounded metal surface (e.g., fume hood sash frame) before opening the vial to equalize potential.

Phase 2: Weighing & Transfer
  • The Anti-Static Gun: If available, use an ionizing anti-static gun on the weighing boat and spatula.

  • The "Drop" Technique: Do not dump the powder. Use a micro-spatula to gently "drop" the solid into the weighing boat to minimize the generation of airborne fines.

  • Solvent Trap: If dissolving immediately, have the solvent pre-measured in the receiving vessel. Add the solid to the liquid to immediately suppress dust.

Phase 3: Decontamination & Doffing
  • Wipe Down: Before removing hands from the hood, wipe the exterior of the reagent bottle and the balance area with a solvent-dampened Kimwipe (acetone or ethanol).

  • Outer Glove Removal: Remove outer gloves using the "beak" method (pinch outside, pull off inside-out) and dispose of them strictly in the Solid Hazardous Waste container inside the hood.

  • Wash: Wash hands (with inner gloves still on) with soap and water to remove invisible residues, then remove inner gloves.

Waste Disposal & Emergency Response

Proper disposal is critical due to the halogen content.[3]

Disposal Protocol
  • Stream Segregation: 5,6-dibromo-1H-indazole must be disposed of in the Halogenated Organic Waste stream. Do not mix with non-halogenated solvents (like acetone/methanol waste) as this increases incineration costs and violates RCRA segregation protocols in many jurisdictions.

  • Solid Waste: Contaminated weigh boats, gloves, and paper towels must go into "Hazardous Solid Waste" bags, labeled explicitly with the compound name.

Emergency Spill Response
  • Dry Spill (<5g):

    • Do not dry sweep (generates dust).

    • Cover with wet paper towels (water or ethanol) to dampen the powder.

    • Scoop up the wet slurry and place in a hazardous waste container.

  • Solution Spill:

    • Absorb with vermiculite or spill pads.

    • If dissolved in DCM, evacuate the immediate area to allow vapors to vent into the hood exhaust before cleaning.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: Indazole Derivatives & Safety Profile. National Library of Medicine. Retrieved from [Link]

Sources

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